Product packaging for n-Allylformamide(Cat. No.:CAS No. 16250-37-6)

n-Allylformamide

Cat. No.: B096785
CAS No.: 16250-37-6
M. Wt: 85.1 g/mol
InChI Key: SHIGCAOWAAOWIG-UHFFFAOYSA-N
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Description

n-Allylformamide is a chemical compound belonging to the class of formamides, which are characterized by a formyl group attached to an amine. Formamides are versatile reagents and intermediates in organic synthesis. They are frequently used in the synthesis of pharmaceuticals, herbicides, and pesticides . The formamide functional group is a key building block for the manufacture of other important compounds, including isocyanates, formamidines, and nitriles . In research settings, formamides serve as valuable solvents for processing various polymers and for the electrostatic self-assembly of polymer nanofilms due to their excellent solvation properties . Furthermore, formamides have garnered interest in the field of prebiotic chemistry, as they have been shown to participate in reactions that produce fundamental biological molecules, such as amino acid derivatives and purine bases like guanine, under specific conditions . The allyl group in this compound presents a reactive handle for further chemical transformations, making it a potentially useful intermediate in synthetic organic chemistry. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NO B096785 n-Allylformamide CAS No. 16250-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-enylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-2-3-5-4-6/h2,4H,1,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIGCAOWAAOWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291774
Record name n-allylformamide
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Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16250-37-6
Record name 16250-37-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-allylformamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

n-Allylformamide: A Technical Guide to Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of n-Allylformamide. While specific pharmacological data for this compound is not extensively documented, this guide includes relevant context on the role and stability of the formamide functional group in drug development, making it a valuable resource for professionals in the field. All quantitative data is summarized for clarity, and detailed experimental protocols are provided based on published literature.

Chemical Properties and Structure

This compound is a simple organic compound featuring an allyl group attached to the nitrogen of a formamide moiety. Its chemical identity is defined by the following properties.

Data Presentation

The core physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are well-documented, others like boiling point and density are not consistently reported in publicly available literature.

PropertyValueUnitsSource(s)
IUPAC Name N-(prop-2-en-1-yl)formamide--
Synonyms This compound-[1]
CAS Number 18088-34-1-[1]
Molecular Formula C₄H₇NO-[1]
Molecular Weight 85.10 g/mol [1]
Appearance Colorless oil-
Boiling Point Data not available°C-
Density Data not availableg/cm³-
Solubility Data not available--
Chemical Structure

The structure of this compound consists of a planar formamide group, with rotation around the C-N bond being restricted due to partial double-bond character. The allyl group provides a site of unsaturation, which can be relevant for further chemical modifications.

Structure:

Like other N-substituted formamides, this compound can exist as a mixture of cis and trans rotamers (conformational isomers) due to the high rotational barrier of the amide C-N bond. Spectroscopic analysis confirms the presence of both major and minor rotamers in solution.

Experimental Protocols

This section details a modern, catalyst-free method for the synthesis of this compound, followed by general purification and analytical characterization procedures.

Synthesis: Reductive Formylation of Allyl Amine

A sustainable and efficient method for synthesizing this compound is the reductive formylation of allyl amine using carbon dioxide as a C1 source and sodium borohydride as the reducing agent. This approach avoids the need for catalysts or high-pressure equipment.

Reaction: CH₂=CHCH₂NH₂ + CO₂ + NaBH₄ → HCONHCH₂CH=CH₂

Detailed Methodology:

  • Materials: Allyl amine, sodium borohydride (NaBH₄), and a suitable solvent such as formamide or dimethylformamide (DMF). All chemicals should be used as received without further purification.

  • Procedure:

    • In a round-bottom flask, dissolve sodium borohydride (1 equivalent relative to the amine) in the chosen solvent (e.g., 10 volumes relative to the amine) at 25 °C.

    • Bubble a stream of carbon dioxide (CO₂) gas through the stirred solution for approximately 10 minutes.

    • After CO₂ sparging, add allyl amine (1 equivalent) to the reaction mixture.

    • Heat the reaction mixture. For aliphatic amines like allyl amine, a temperature of 60 °C is typically sufficient when using DMF as the solvent.

    • Stir the reaction at temperature for the required duration. The reaction progress can be monitored by thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, the crude product is isolated. The reported yield for this method is 86%.

Purification

The crude this compound, obtained as a colorless oil, can be purified using standard laboratory techniques.

  • Work-up: After the reaction, a standard aqueous work-up is performed to remove inorganic salts and the solvent. This typically involves diluting the reaction mixture with water and extracting the product with an organic solvent like diethyl ether or ethyl acetate.

  • Drying: The combined organic extracts are washed with brine and dried over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.

  • Final Purification: Final purification is typically achieved by vacuum distillation or column chromatography on silica gel to yield the pure this compound oil.

Analytical Characterization

The identity and purity of the synthesized this compound are confirmed using spectroscopic methods. The data below is for a sample measured in CDCl₃.

  • ¹H NMR Spectroscopy (300 MHz, CDCl₃): The spectrum shows distinct signals for both the major and minor rotamers.

    • Major rotamer (δ, ppm): 8.19 (s, 1H, CHO), 5.77–5.86 (m, 2H, NH and -CH=), 5.12–5.22 (m, 2H, =CH₂), 3.90 (t, J = 5.6 Hz, 2H, -CH₂-).

    • Minor rotamer (δ, ppm): 8.02 (d, J = 12.0 Hz, 1H, CHO), 5.77–5.86 (m, 2H, NH and -CH=), 5.12–5.22 (m, 2H, =CH₂), 3.83 (t, J = 3.2 Hz, 2H, -CH₂-).

  • ¹³C NMR Spectroscopy (75 MHz, CDCl₃): The spectrum shows a mixture of rotamers.

    • Signals (δ, ppm): 159.5, 132.0, 115.4, 39.0, 28.2.

Role in Drug Development and Biological Context

While specific biological activities or interactions with signaling pathways for this compound are not documented in the reviewed literature, the formamide moiety itself is a significant functional group in medicinal chemistry.

The Formamide Group in Pharmaceuticals

The formamide group is a valuable pharmacophore in drug design, capable of acting as both a hydrogen bond donor and acceptor, which allows it to form key interactions with biological targets like enzymes and receptors. It is found in various active pharmaceutical ingredients and is often considered a bioisosteric replacement for other functional groups. Formamides are crucial intermediates in the synthesis of many pharmaceuticals, including fungicides and drugs targeting various diseases[2].

Stability and Degradation

A critical consideration for drug development professionals is the stability of the formamide group. The primary degradation pathway is hydrolysis, which can occur under acidic, basic, or neutral conditions, breaking the amide bond to yield formic acid and the corresponding amine. This instability can present challenges during drug formulation and storage and is a key factor in assessing the viability of a drug candidate containing a formamide moiety. The metabolic fate of formamides is also a crucial area of study, as biotransformation can lead to reactive intermediates[3]. For example, some N-alkylformamides are known to be metabolized by cytochrome P-450 enzymes[3].

cluster_synthesis Synthesis cluster_purification Purification reagents Allyl Amine + CO2 + NaBH4 in Solvent reaction Reaction (60 °C) reagents->reaction crude Crude Product Mixture reaction->crude workup Aqueous Work-up & Extraction crude->workup Transfer drying Drying & Solvent Removal workup->drying final Vacuum Distillation or Column Chromatography drying->final pure_product Pure this compound final->pure_product

Synthesis and Purification Workflow

formamide This compound (R-NH-CHO) transition_state Tetrahedral Intermediate formamide->transition_state products Formic Acid (HCOOH) + Allyl Amine (R-NH2) transition_state->products Bond Cleavage reagent + H2O (Acidic, Basic, or Neutral) reagent->transition_state

General Hydrolysis Pathway of Formamides

Safety and Handling

  • General Hazards: Formamides as a class can be harmful if swallowed or absorbed through the skin[2][4]. Some N-substituted formamides are suspected of damaging fertility or the unborn child. They may cause skin, eye, and respiratory irritation[2].

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood[4].

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames. Keep separated from strong oxidizing agents, acids, and bases.

  • Spill & Disposal: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal. Chemical waste must be disposed of in accordance with local, regional, and national regulations.

This guide serves as a foundational resource on this compound. For specific applications in drug development, further empirical testing on its biological activity, metabolic fate, and toxicology would be required.

References

Technical Guide: Synthesis of n-Allylformamide from Allylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of n-Allylformamide, a valuable intermediate in organic synthesis, from its precursor, allylamine. The document details various synthetic methodologies, presents quantitative data for comparison, and provides explicit experimental protocols.

Introduction to this compound Synthesis

The formylation of amines is a fundamental chemical transformation, crucial for installing a protecting group, and for synthesizing intermediates used in the production of pharmaceuticals, fungicides, and other specialty chemicals.[1][2] this compound, specifically, serves as a key building block in more complex molecular architectures. The synthesis primarily involves the reaction of allylamine, a primary aliphatic amine, with a formylating agent. A variety of methods have been developed, ranging from direct reaction with formic acid to catalytic processes and the utilization of carbon dioxide as a C1 source.[3][4] The choice of method often depends on factors such as desired yield, purity, cost of reagents, and environmental considerations.

Synthetic Methodologies and Mechanisms

The conversion of allylamine to this compound is achieved through several effective routes. The core of the transformation is the formation of a new carbon-nitrogen bond between the amine's nitrogen and a carbonyl group from a formyl source.

Direct Formylation with Formic Acid

The most straightforward method for N-formylation is the direct reaction of an amine with formic acid.[1][2] This reaction is typically performed by heating the amine and formic acid, often in a solvent that allows for the azeotropic removal of water, which is formed as a byproduct. Using a Dean-Stark trap is a common practice to drive the equilibrium towards the product.[2][5] The reaction can be performed under solvent-free (neat) conditions or in solvents like toluene or xylene.[5]

The general mechanism involves the initial formation of an ammonium formate salt, which upon heating, dehydrates to yield the final formamide product.

G cluster_main Reaction Pathway: Allylamine to this compound Allylamine Allylamine (H₂C=CHCH₂NH₂) Product This compound (H₂C=CHCH₂NHCHO) Allylamine->Product + HCOOH - H₂O FormicAcid Formic Acid (HCOOH) FormicAcid->Product Water Water (H₂O)

Caption: General reaction scheme for the synthesis of this compound.

Catalytic N-Formylation

To improve reaction rates and yields, various catalysts can be employed. These methods often allow for milder reaction conditions.

  • Iodine Catalysis : Molecular iodine (I₂) has been shown to be an effective catalyst for the N-formylation of amines with formic acid under solvent-free conditions.[6] The proposed mechanism suggests that the in-situ generated hydroiodic acid (HI) protonates the formic acid, making its carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[2][6] This method is noted for its high efficiency and applicability to a wide range of amines.[6]

  • Acid Catalysis : Solid-supported acids like silica-supported perchloric acid (HClO₄-SiO₂) and heterogeneous catalysts such as melamine trisulfonic acid (MTSA) have also been used to catalyze the formylation of amines with formic acid, often under solvent-free conditions at moderate temperatures (e.g., 60-70 °C).[1][2]

Reductive Formylation using Carbon Dioxide

A greener and more sustainable approach involves using carbon dioxide (CO₂) as a C1 source. This method requires a reducing agent to convert the CO₂ into the formyl group. Sodium borohydride (NaBH₄) has been successfully used for this purpose in a catalyst-free system.[4] The reaction proceeds by generating formoxyborohydride species in situ, which then act as the formylating agent. This approach is notable for avoiding catalysts and specialized high-pressure equipment.[4]

Quantitative Data Summary

The following table summarizes various conditions reported for the N-formylation of allylamine and other representative primary amines. This data allows for a comparative analysis of different synthetic strategies.

SubstrateFormylating AgentCatalyst/ReductantSolventTemperature (°C)Time (h)Yield (%)Reference
Allylamine CO₂NaBH₄DMF601286[4]
Benzylamine85% Formic Acid (1.2 eq.)NoneTolueneReflux4-998[5]
AnilineFormic Acid (2 eq.)I₂ (5 mol%)Solvent-free70294[6]
n-HexylamineFormic AcidNoneSolvent-free601.594[7]
AnilineFormic Acid (3 eq.)ZnO (50 mol%)Solvent-free700.1798[1]
BenzylamineFormic Acid (2 eq.)MTSA (3 mol%)Solvent-free60196[2]

Detailed Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the literature. They are intended as a guide for trained laboratory professionals.

Protocol 1: N-Formylation using Formic Acid and Toluene (Azeotropic Removal of Water)

This procedure is adapted from a general method for the N-formylation of amines.[5]

  • Reaction Setup : In a 100 mL round-bottomed flask equipped with a magnetic stirrer and a Dean-Stark trap connected to a reflux condenser, add allylamine (5.71 g, 0.1 mol) and toluene (50 mL).

  • Reagent Addition : To the stirred solution, add 85% aqueous formic acid (5.4 g, 0.1 mol, 1.0 equiv.).

  • Reaction : Heat the mixture to reflux. The water-toluene azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-9 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC) until the allylamine is consumed.

  • Work-up : After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification : Evaporate the toluene under reduced pressure using a rotary evaporator. The resulting crude this compound is often of sufficient purity for further use.[5] If necessary, further purification can be achieved by vacuum distillation.

G cluster_workflow Experimental Workflow A 1. Setup Flask with Dean-Stark Trap B 2. Charge Reactants Allylamine + Toluene A->B C 3. Add Reagent Formic Acid B->C D 4. Reaction Heat to Reflux (4-9h) Monitor by TLC C->D E 5. Cooldown To Room Temperature D->E F 6. Work-up Evaporate Solvent E->F G 7. Purification Vacuum Distillation (Optional) F->G H Product This compound G->H

Caption: A typical workflow for the synthesis of this compound.

Protocol 2: Iodine-Catalyzed N-Formylation (Solvent-Free)

This protocol is based on a general procedure for iodine-catalyzed formylation.[6]

  • Reaction Setup : In a 50 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add allylamine (5.71 g, 0.1 mol).

  • Reagent Addition : Add formic acid (9.2 g, 0.2 mol, 2.0 equiv.) followed by molecular iodine (1.27 g, 5 mol%).

  • Reaction : Heat the reaction mixture to 70 °C and stir for 2-4 hours. Monitor the reaction's completion by TLC.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (2 x 20 mL) to remove iodine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL), and finally with brine (20 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify via column chromatography on silica gel if required.

Protocol 3: Catalyst-Free N-Formylation using CO₂ and NaBH₄

This protocol is derived from the specific synthesis of this compound reported in the literature.[4]

  • Reaction Setup : In a 50 mL two-necked round-bottomed flask, add sodium borohydride (0.66 g, 17.5 mmol) and anhydrous dimethylformamide (DMF) (10 mL).

  • CO₂ Addition : Bubble a stream of carbon dioxide gas through the stirred suspension at 25 °C for approximately 10 minutes.

  • Reagent Addition : Add allylamine (1.0 g, 17.5 mmol) to the reaction mixture.

  • Reaction : Seal the flask and heat the mixture at 60 °C for 12 hours.

  • Work-up : After cooling, quench the reaction by the careful addition of 1M hydrochloric acid (HCl). Extract the product with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain this compound. The reported yield for this specific procedure is 86%.[4]

References

Spectroscopic Analysis of n-Allylformamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Despite a comprehensive search of public spectroscopic databases and scientific literature, specific experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for n-Allylformamide could not be located. Therefore, this guide will focus on the standardized experimental protocols and analytical workflows that would be employed to acquire and interpret such data. The data tables remain templates to be populated once experimental data is obtained.

Introduction

This compound (C₄H₇NO) is a secondary amide containing both an allyl group and a formyl group attached to a nitrogen atom. The structural elucidation and confirmation of such a molecule are critically dependent on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies key functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern, confirming the elemental composition.

This technical guide outlines the standard methodologies for acquiring and analyzing the ¹H NMR, ¹³C NMR, IR, and MS data for a compound such as this compound.

Predicted Spectroscopic Data

While experimental data is unavailable, predictions based on the structure of this compound allow for an estimation of the expected spectroscopic features. These predictions are crucial for setting up experimental parameters and for the eventual interpretation of the acquired spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the restricted rotation around the amide C-N bond, this compound is expected to exist as a mixture of E and Z rotamers (conformational isomers), which would result in two distinct sets of signals in both ¹H and ¹³C NMR spectra. The relative ratio of these rotamers can be determined by integrating the corresponding peaks.

Table 1: Predicted ¹H NMR Data for this compound

Atom LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
H-C=O~8.1 - 8.3Singlet (s) / Doublet (d)- / J ≈ 1-2 Hz (long-range)Two signals expected for E/Z rotamers.
N-H~6.5 - 7.5Broad Singlet (br s)-Position is solvent and concentration dependent.
H-Cα~5.7 - 5.9DdddJ ≈ 17, 10, 6, 1.5 HzComplex multiplet due to coupling with vinyl and methylene protons.
H-Cβ (trans)~5.2 - 5.3DqJ ≈ 17, 1.5 Hz
H-Cβ (cis)~5.1 - 5.2DqJ ≈ 10, 1.5 Hz
H-Cγ~3.8 - 4.0DdtJ ≈ 6, 1.5, 1.5 HzTwo signals expected for E/Z rotamers.

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Data for this compound

Atom LabelPredicted Chemical Shift (δ, ppm)Notes
C=O~160 - 165Two signals expected for E/Z rotamers.
~132 - 134
~116 - 118
~42 - 47Two signals expected for E/Z rotamers.

Predicted in CDCl₃ solvent.

Infrared (IR) Spectroscopy

The IR spectrum will prominently feature absorptions characteristic of the secondary amide and allyl functional groups.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group
~3300Medium, SharpN-H StretchSecondary Amide
~3080Medium=C-H StretchAlkene
~2930, ~2870MediumC-H Stretch (sp³)Alkyl
~1670StrongC=O Stretch (Amide I)Amide
~1645MediumC=C StretchAlkene
~1540StrongN-H Bend (Amide II)Amide
~990, ~920Strong=C-H Out-of-Plane BendAlkene
Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would provide the molecular weight and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValuePredicted Relative IntensityPossible Fragment IonNotes
85Medium[C₄H₇NO]⁺•Molecular Ion (M⁺•)
84Medium[M-H]⁺
56High[C₃H₄N]⁺Loss of formyl radical (•CHO)
44High[CH₂N=CH₂]⁺α-cleavage
41High[C₃H₅]⁺Allyl cation
30Medium[CH₄N]⁺

Experimental Protocols

The following sections describe standard operating procedures for the spectroscopic analysis of a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment, connectivity, and stereochemistry of the nuclei.

Methodology:

  • Sample Preparation: A solution is prepared by dissolving approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The experiment is conducted on a 400 MHz (or higher) NMR spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Shimming is performed to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition: A standard one-pulse experiment is performed. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 16 to 64 scans are typically averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum where all carbon signals appear as singlets. Due to the lower natural abundance and sensitivity of ¹³C, more scans are required. Typical parameters include a 30° pulse angle, a spectral width of 220-240 ppm, and a relaxation delay of 2 seconds. Several hundred to a few thousand scans may be necessary.

  • Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform. Phase correction and baseline correction are performed. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation: For a liquid sample, the Attenuated Total Reflectance (ATR) technique is most common. A single drop of this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Alternatively, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (NaCl or KBr).

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the empty ATR crystal (or clean salt plates) is recorded first.

  • Acquisition: The sample is scanned. The instrument passes an infrared beam through the sample and the resulting interferogram is recorded by the detector. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The instrument's software performs a Fourier transform on the interferogram to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain structural information from the fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: The sample is diluted to a low concentration (e.g., ~100 µg/mL) in a volatile solvent such as methanol or acetonitrile.

  • Sample Introduction: The diluted sample is introduced into the mass spectrometer. For a volatile compound, this can be done via direct infusion using a syringe pump or through a Gas Chromatography (GC) inlet for separation from impurities.

  • Ionization: Electron Ionization (EI) is a standard method for volatile small molecules. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion versus its m/z value.

Visualization of Analytical Workflow

The logical flow from sample to structural confirmation can be visualized as a clear pathway, integrating the results from each spectroscopic technique.

Spectroscopic_Workflow cluster_Data Data Acquisition cluster_Interpretation Data Interpretation Sample This compound (Pure Sample) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) Connectivity NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Molecular Ion (M⁺•) Fragmentation Pattern MS->MS_Data Integration Data Integration & Correlation NMR_Data->Integration IR_Data->Integration MS_Data->Integration Structure Structural Confirmation of this compound Integration->Structure

Caption: General workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

n-Allylformamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to n-Allylformamide

This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and potential biological significance based on related compounds. This document is intended for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a chemical compound with the following identifiers and properties:

PropertyValueSource
CAS Number 18197-25-6[1]
Molecular Formula C4H7NO[2]
Molecular Weight 85.1 g/mol [2]

Synthesis of this compound

A catalyst-free N-formylation method has been reported for the synthesis of this compound from allyl amine.[2]

Experimental Protocol:

General Procedure for N-formylation:

  • Reactants: Allyl amine (1.751 mmol) and sodium borohydride (1.751 mmol) are used.[2]

  • Reaction Conditions: The synthesis is carried out according to a general procedure for the reductive formylation of CO2 using sodium borohydride.[2]

  • Yield: This method results in a colorless oil with an 86% yield.[2]

Biological Activity and Metabolism (Inferred from Related Compounds)

Direct studies on the biological activity and metabolic pathways of this compound are limited. However, insights can be drawn from research on structurally similar N-alkylformamides, such as N-methylformamide (NMF) and N,N-dimethylformamide (DMF).

Potential Biological Effects:
  • Hepatotoxicity: Formamides like NMF and DMF are known to be hepatotoxic.[3][4] The mechanism is thought to involve metabolic activation to reactive intermediates.[3][4]

  • Antitumor Activity: N-methylformamide has shown experimental antitumor activity against certain murine tumors, including ovarian sarcoma and lymphoma.[5][6] The structural requirements for this activity appear to be quite specific, with many analogues showing little to no effect.[5]

Plausible Metabolic Pathway:

The metabolism of N-alkylformamides is believed to proceed via oxidation of the formyl group, catalyzed by cytochrome P-450 enzymes in liver microsomes.[3][4] This oxidation generates a reactive carbamoylating species that can then conjugate with glutathione.[3][7] This conjugate can be further metabolized to a mercapturic acid derivative (N-acetyl-S-(N-alkylcarbamoyl)cysteine) and excreted in the urine.[7]

Below is a diagram illustrating the plausible metabolic pathway for N-alkylformamides.

Metabolic Pathway of N-Alkylformamides cluster_0 Phase I: Oxidation cluster_1 Phase II: Conjugation cluster_2 Excretion N-Alkylformamide N-Alkylformamide Reactive Intermediate Reactive Intermediate N-Alkylformamide->Reactive Intermediate Cytochrome P-450 Glutathione Conjugate Glutathione Conjugate Reactive Intermediate->Glutathione Conjugate Glutathione S-transferase Mercapturic Acid Derivative Mercapturic Acid Derivative Glutathione Conjugate->Mercapturic Acid Derivative Further Metabolism

Caption: Plausible metabolic pathway of N-alkylformamides.

Toxicology (Inferred from Related Compounds)

Toxicological studies on formamide, a related compound, have been conducted. These studies in rats and mice indicated evidence of carcinogenic activity in male mice (hemangiosarcoma of the liver) and equivocal evidence in female mice (hepatocellular adenoma or carcinoma).[1] No evidence of carcinogenic activity was found in rats under the study conditions.[1]

Conclusion

This compound is a readily synthesizable compound. While direct biological data is scarce, studies on analogous N-alkylformamides suggest potential for hepatotoxicity and a metabolic pathway involving cytochrome P-450-mediated oxidation and subsequent glutathione conjugation. Further research is necessary to fully elucidate the specific biological and toxicological profile of this compound.

References

Solubility of n-Allylformamide in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of n-Allylformamide in various organic solvents. Due to a lack of specific experimental data in publicly available literature, this document provides a predictive analysis based on the compound's structure and the known properties of similar formamides. It also offers a detailed experimental protocol for determining solubility, which can be applied to this compound in a laboratory setting.

Predicted Solubility Profile of this compound

This compound possesses a polar formamide group (-NHCHO) capable of hydrogen bonding, and a nonpolar allyl group (-CH₂CH=CH₂). This amphiphilic nature suggests it will exhibit solubility in a range of organic solvents.

  • Polar Protic Solvents (e.g., Alcohols): The formamide group is expected to form hydrogen bonds with protic solvents like ethanol and methanol, leading to good solubility.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): The polarity of the formamide group should allow for favorable dipole-dipole interactions with these solvents, resulting in significant solubility.

  • Nonpolar Solvents (e.g., Ethers, Hexane): The presence of the nonpolar allyl group may impart some solubility in less polar solvents like diethyl ether or tetrahydrofuran (THF). However, overall solubility in very nonpolar solvents like hexane is expected to be limited.

Compared to N-methylformamide, the larger, nonpolar allyl group in this compound will likely decrease its solubility in highly polar solvents (like water) and increase its solubility in less polar organic solvents.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. Researchers are encouraged to determine this experimentally. The following table is provided as a template for recording such data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
Data Not Available

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a compound like this compound in an organic solvent using the isothermal shake-flask method.

3.1. Materials

  • This compound (solute)

  • Selected organic solvent (high purity)

  • Analytical balance

  • Scintillation vials with caps

  • Constant temperature shaker bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis Spectrophotometer)

3.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials containing a known volume of the organic solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker bath.

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

  • Sample Withdrawal and Filtration:

    • Allow the vials to stand undisturbed in the bath for a sufficient time (e.g., 2-4 hours) for the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the bath temperature) syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microcrystals.

  • Quantification:

    • Dilute the filtered sample with the same solvent to a concentration within the linear range of the analytical instrument.

    • Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility using the determined concentration and the dilution factor. Express the results in appropriate units such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow prep Preparation of Saturated Solution (Excess Solute in Solvent) equil Equilibration (Constant Temperature Shaking) prep->equil settle Settling of Excess Solid equil->settle sample Sample Withdrawal & Filtration settle->sample dilute Dilution of Sample sample->dilute quant Quantification (e.g., HPLC, GC) dilute->quant calc Calculation of Solubility quant->calc

Caption: Experimental workflow for solubility determination.

Reactivity of the Allyl Group in n-Allylformamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylformamide, a molecule incorporating both an amide and a reactive allyl moiety, presents a versatile platform for synthetic transformations. The electron-withdrawing nature of the formyl group modulates the reactivity of the allyl group's π-system, influencing its participation in a variety of organic reactions. This technical guide provides a comprehensive overview of the reactivity of the allyl group in this compound, with a focus on isomerization, cycloaddition, electrophilic addition, radical reactions, and transition metal-catalyzed functionalizations. This document is intended to serve as a resource for researchers in organic synthesis, medicinal chemistry, and drug development by detailing reaction mechanisms, providing experimental protocols for key transformations, and presenting quantitative data to inform synthetic strategies.

Introduction

The allyl group is a cornerstone in organic synthesis, offering a rich landscape of reactivity. When appended to a formamide nitrogen, as in this compound, its chemical behavior is influenced by the electronic properties of the amide functionality. The formyl group, being electron-withdrawing, can affect the electron density of the double bond and the acidity of the allylic protons, thereby tuning the substrate's reactivity in various transformations. Understanding these nuances is critical for the strategic incorporation and modification of this functional handle in the synthesis of complex molecules, including pharmaceutically active compounds. This guide will explore the key reactions of the allyl group within the this compound scaffold.

Isomerization of the Allyl Group

A fundamental reaction of N-allyl amides is the migration of the double bond to form the corresponding enamides. This isomerization is a powerful tool for the synthesis of enamides, which are valuable intermediates in organic synthesis.

The isomerization of N-allyl amides can be catalyzed by various transition metal complexes, with ruthenium catalysts being particularly effective. The reaction typically proceeds with high geometric selectivity, favoring the formation of the Z-enamide.

Experimental Protocol: Ruthenium-Catalyzed Isomerization of N-Allyl Amides

The following protocol is a general procedure for the ruthenium-catalyzed isomerization of N-allyl amides to Z-enamides.

Materials:

  • N-Allyl amide substrate (1.0 equiv)

  • (Cp*RuCl)₄ (0.025 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the N-allyl amide and (Cp*RuCl)₄.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired Z-enamide.

Quantitative Data for Isomerization of N-Allyl Amides:

EntryN-Allyl Amide SubstrateCatalystSolventTime (h)Yield (%) of Z-Enamide
1N-allylbenzamide(CpRuCl)₄DMF195
2N-allylacetamide(CpRuCl)₄DMF192

Data is representative of typical yields for this type of transformation.

Logical Relationship: Isomerization of this compound to N-Vinylformamide

Isomerization N_Allylformamide This compound Transition_State [Ru]-H Intermediate N_Allylformamide->Transition_State [Ru-H] catalyst N_Vinylformamide N-(1-propenyl)formamide (Enamide) Transition_State->N_Vinylformamide Cycloaddition N_Allylformamide This compound Transition_State Concerted Transition State N_Allylformamide->Transition_State Nitrone Nitrone Nitrone->Transition_State Isoxazolidine Isoxazolidine Adduct Transition_State->Isoxazolidine [3+2] Electrophilic_Addition_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product N_Allylformamide This compound Mixing Mix in Inert Solvent (e.g., CH₂Cl₂) N_Allylformamide->Mixing HBr HBr HBr->Mixing Quench Quench with aqueous NaHCO₃ Mixing->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry (e.g., MgSO₄) Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify Product N-(2-bromopropyl)formamide Purify->Product Radical_Bromination Initiation Initiation (e.g., AIBN, light) NBS N-Bromosuccinimide (NBS) Initiation->NBS generates Br_Radical Bromine Radical (Br•) NBS->Br_Radical Product N-(3-bromoprop-1-en-1-yl)formamide NBS->Product N_Allylformamide This compound Br_Radical->N_Allylformamide H abstraction HBr HBr Br_Radical->HBr Allylic_Radical Allylic Radical Intermediate N_Allylformamide->Allylic_Radical Allylic_Radical->NBS reacts with Pd_Catalyzed_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product N_Allylformamide This compound Reaction_Vessel Reaction in Anhydrous Solvent (e.g., THF, Dioxane) under Inert Atmosphere N_Allylformamide->Reaction_Vessel Nucleophile Amine Nucleophile Nucleophile->Reaction_Vessel Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Filter Filter off Solids Reaction_Vessel->Filter Concentrate Concentrate Filter->Concentrate Purify Purify (e.g., Chromatography) Concentrate->Purify Product Allylic Amine Product Purify->Product

n-Allylformamide as a Precursor in Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

n-Allylformamide, a bifunctional organic molecule, is emerging as a versatile precursor in modern organic synthesis. Its structure, incorporating both a reactive allyl group and a formamide moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its role in N-formylation, palladium-catalyzed reactions, and cycloaddition strategies for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.

Synthesis and Properties of this compound

This compound can be efficiently synthesized through the N-formylation of allyl amine. A notable, catalyst-free method involves the reductive formylation of CO2 using sodium borohydride in the presence of the amine.[1]

Table 1: Synthesis of this compound [1]

ReactantsReagentsSolventTemperatureTimeYield (%)
Allyl amine, CO2 (g)Sodium borohydrideDMF60 °C-86

Physical and Chemical Properties:

  • Molecular Formula: C4H7NO

  • Molecular Weight: 85.10 g/mol

  • Appearance: Colorless oil[1]

  • 1H-NMR (300 MHz, CDCl3) δ (ppm): 8.19 (s, 1H), 5.77–5.86 (m, 2H), 5.12 (d, J = 17.1 Hz, 1H), 5.06 (d, J = 10.2 Hz, 1H), 3.90 (t, J = 5.7 Hz, 2H)[1]

This compound in N-Formylation Reactions

The formamide group is a key functional handle in this compound, enabling it to act as an N-formylating agent. N-formylation is a crucial transformation in organic synthesis for the protection of amines and as a step in the synthesis of various nitrogen-containing compounds.[2] While a variety of reagents can be used for N-formylation, formamides themselves can participate in transamidation reactions.[3]

General Experimental Protocol for N-Formylation using a Formic Acid Derivative (Adapted): [2]

  • To a solution of the primary or secondary amine in a suitable solvent (e.g., toluene), add a slight excess of the formylating agent (e.g., a formic acid derivative, or potentially this compound in a transamidation context).

  • Heat the reaction mixture to reflux, with azeotropic removal of water if necessary (e.g., using a Dean-Stark apparatus).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the N-formylated product.

Table 2: Examples of N-Formylation of Amines with Various Reagents [2]

AmineFormylating Agent/ConditionsYield (%)
BenzylamineFormic acid, Toluene, reflux98
AnilineFormic acid, 80 °C, solvent-freeGood to Excellent
Secondary AminesAcetic formic anhydride, -20 °C97-100

Note: While these examples do not specifically use this compound, they illustrate the general conditions and high efficiency of N-formylation reactions.

The following diagram illustrates a proposed mechanism for acid-catalyzed N-formylation, a fundamental process relevant to the reactivity of formamides.

G cluster_0 Catalyst Activation and Nucleophilic Attack cluster_1 Dehydration and Product Formation FormicAcid Formic Acid (or Formyl Source) ProtonatedFormicAcid Protonated Formyl Source FormicAcid->ProtonatedFormicAcid H+ (from catalyst) TetrahedralIntermediate Tetrahedral Intermediate ProtonatedFormicAcid->TetrahedralIntermediate Nucleophilic Attack Amine Amine (R-NH2) Amine->TetrahedralIntermediate ProtonatedAmide Protonated N-Formyl Amide TetrahedralIntermediate->ProtonatedAmide -H2O Water Water Formamide N-Formyl Amide (Product) ProtonatedAmide->Formamide -H+ G cluster_0 Catalytic Cycle Pd0 Pd(0)Ln PdII_Aryl R-Pd(II)-X Ln Pd0->PdII_Aryl Oxidative Addition OxidativeAddition Oxidative Addition (R-X) MigratoryInsertion Migratory Insertion PdII_Aryl->MigratoryInsertion Alkene Coordination AlkeneCoordination Alkene Coordination BetaHydrideElimination β-Hydride Elimination MigratoryInsertion->BetaHydrideElimination BetaHydrideElimination->Pd0 Reductive Elimination (with Base) Product Alkene Product BetaHydrideElimination->Product ReductiveElimination Reductive Elimination Base Base G cluster_0 Formation of π-Allyl Complex cluster_1 Nucleophilic Attack AllylicSubstrate Allylic Substrate (with leaving group) PiAllylComplex π-Allyl Pd(II) Complex AllylicSubstrate->PiAllylComplex Pd0 Pd(0)Ln Pd0->PiAllylComplex Oxidative Addition AlkylatedProduct Alkylated Product PiAllylComplex->AlkylatedProduct Nucleophile Nucleophile (Nu-) Nucleophile->AlkylatedProduct Nucleophilic Attack AlkylatedProduct->Pd0 Reductive Elimination G Diene Conjugated Diene (4π electrons) TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile (e.g., this compound) (2π electrons) Dienophile->TransitionState Cycloadduct Cyclohexene Derivative TransitionState->Cycloadduct G Dipole 1,3-Dipole (e.g., Nitrone, Azide) Cycloaddition [3+2] Cycloaddition Dipole->Cycloaddition Dipolarophile Dipolarophile (e.g., this compound) Dipolarophile->Cycloaddition Heterocycle Five-membered Heterocycle Cycloaddition->Heterocycle

References

The Rising Potential of n-Allylformamide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formamide moiety is a crucial pharmacophore in a multitude of therapeutic agents. Its unique hydrogen bonding capabilities and structural simplicity make it an attractive component in drug design. Among the various substituted formamides, n-Allylformamide is emerging as a compound of significant interest. This technical guide provides an in-depth overview of the synthesis, potential applications, and key experimental data related to this compound and its close structural analogs, offering a valuable resource for researchers in medicinal chemistry and drug development.

Synthesis of this compound

A straightforward and efficient catalyst-free method for the N-formylation of amines, including allyl amine to produce this compound, has been developed. This approach utilizes the reductive formylation of CO2 with sodium borohydride.

Experimental Protocol: Catalyst-Free N-formylation

General Procedure:

To a solution of allyl amine (1.751 mmol) in a suitable formamide-based solvent, sodium borohydride (1.0 equivalent, 66.24 mg) is added. The reaction mixture is stirred under a CO2 atmosphere (balloon pressure) at a specified temperature and for a designated time. Upon completion, the reaction is quenched with the addition of water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield this compound.[1]

Quantitative Data for Synthesis of this compound

ReactantReagentSolventYieldReference
Allyl amineNaBH4, CO2Formamide-based86%[1]

Potential Therapeutic Applications

While direct and extensive research on the medicinal chemistry applications of this compound is still emerging, significant insights can be drawn from studies on its close structural analog, N-methylformamide (NMF). The biological activities of NMF suggest promising avenues for the exploration of this compound and its derivatives.

Anticancer Activity

N-methylformamide has demonstrated a broad spectrum of preclinical antitumor activity.[2][3] It has shown efficacy against colon, mammary, and lung tumor xenografts.[3] Furthermore, NMF has been investigated as a chemosensitizer and radiosensitizer, potentially enhancing the efficacy of existing cancer therapies.[3][4] A noncytotoxic dose of NMF was found to sensitize the HT-29 human colon carcinoma cell line to the cytotoxic effects of both adriamycin and cisplatin.[4]

Quantitative Data: Chemosensitization by N-methylformamide

Cell LineCombination TherapyEffectReference
HT-29 (Colon Carcinoma)NMF (170 mM) + AdriamycinSensitization to lethal activity[4]
HT-29 (Colon Carcinoma)NMF (170 mM) + CisplatinSensitization to lethal activity[4]

The proposed mechanisms for NMF's anticancer effects include the depletion of cellular glutathione, alterations in the cell membrane, and modulation of proto-oncogene expression.[3] One study indicated that NMF exposure leads to an increase in cell volume and enhances the surface expression of integrin molecules (VLA2, VLA5, and VLA6) on HT-29 cells by 30% to 40%.[4] This suggests that the plasma membrane may be a key target in its mechanism of action.

Potential Mechanisms of N-methylformamide's Anticancer Activity NMF N-methylformamide Membrane Plasma Membrane Alterations NMF->Membrane GSH Cellular Glutathione Depletion NMF->GSH ProtoOncogenes Modulation of Proto-oncogene Expression NMF->ProtoOncogenes Integrins Increased Integrin Expression (VLA2, VLA5, VLA6) Membrane->Integrins Volume Increased Cell Volume Membrane->Volume Sensitization Chemosensitization & Radiosensitization Integrins->Sensitization Volume->Sensitization GSH->Sensitization ProtoOncogenes->Sensitization Antitumor Antitumor Activity Sensitization->Antitumor

Caption: Potential mechanisms of NMF's anticancer effects.

Anti-inflammatory and Neuroprotective Potential

Formamide derivatives have been investigated for their role in treating inflammatory conditions like osteoarthritis. Specifically, N-hydroxyformamides have been identified as inhibitors of ADAM-TS4, a key enzyme in the degradation of cartilage.[5] This highlights the potential for this compound derivatives to be developed as anti-inflammatory agents.

Furthermore, dysfunction of cellular recycling processes, particularly within lysosomes, has been implicated in a range of neurodegenerative diseases.[6] While no direct studies link this compound to neuroprotection, the broader class of small molecules that can modulate cellular clearance mechanisms is of high interest in this therapeutic area. The development of novel therapies for conditions like Alzheimer's and Parkinson's disease often involves exploring compounds that can mitigate the buildup of toxic cellular waste.[6]

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic and toxicological profile of a compound is critical for its development as a therapeutic agent. While specific data for this compound is limited, extensive studies on N-methylformamide and the related solvent N,N-dimethylformamide (DMF) provide valuable insights.

Pharmacokinetics of N-methylformamide

Phase I clinical trials of NMF have provided key pharmacokinetic parameters in humans. The oral bioavailability of NMF is high, at approximately 87-95%.[2][3]

Quantitative Pharmacokinetic Data for N-methylformamide in Humans

ParameterValueRoute of AdministrationReference
Oral Bioavailability87%Oral[2]
Peak Plasma Concentration (Cmax)0.46 mmol/LOral (600 mg/m²)[2]
Peak Plasma Concentration (Cmax)2.78 mmol/LIV (2000 mg/m²)[2]
Alpha Half-life (t½α)10 ± 2 minIV[2]
Beta Half-life (t½β)732 ± 93 minIV[2]
Volume of Distribution (Central)13.8 ± 1.1 L/m²IV[2]
Volume of Distribution (Steady State)18.7 ± 1.1 L/m²IV[2]
Plasma Clearance19.1 ± 2.1 mL/min/m²IV[2]

Metabolically, NMF is converted in vivo to N-acetyl-S-(N-methylcarbamoyl)cysteine through oxidation at the formyl carbon, which produces a reactive intermediate.[7]

Metabolic Pathway of N-methylformamide NMF N-methylformamide Oxidation Oxidation of Formyl Moiety NMF->Oxidation Reactive Reactive Intermediate Oxidation->Reactive Conjugation Conjugation with Glutathione Reactive->Conjugation Metabolite N-acetyl-S-(N-methylcarbamoyl)cysteine Conjugation->Metabolite

Caption: Metabolic activation of N-methylformamide.

Toxicology

The primary dose-limiting toxicity observed for NMF in preclinical and clinical studies is reversible hepatotoxicity.[2][3] In humans, other significant side effects include a generalized malaise syndrome, nausea, and vomiting.[3] Studies on the structurally related compound formamide in rats and mice showed no evidence of carcinogenic activity in rats, but clear evidence of carcinogenic activity (hemangiosarcoma of the liver) in male mice at higher doses.[8]

Summary of Toxicological Findings for Formamide and N,N-Dimethylformamide

CompoundSpeciesRouteKey FindingsReference
FormamideF344/N RatsGavageNo evidence of carcinogenic activity[8]
FormamideB6C3F1 MiceGavageClear evidence of carcinogenic activity in males (liver hemangiosarcoma)[8]
N,N-DimethylformamideF344/N Rats & B6C3F1 MiceInhalationHepatocellular injury at concentrations of 200 ppm and above in rats[9]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. Based on the significant preclinical and early clinical data from its close analog, N-methylformamide, there is a strong rationale for investigating this compound and its derivatives for a range of therapeutic applications, most notably in oncology. The allyl group offers a site for further chemical modification, potentially allowing for the fine-tuning of pharmacokinetic properties and the exploration of novel mechanisms of action.

Future research should focus on the direct evaluation of this compound's biological activity in relevant cancer cell lines and animal models. Furthermore, the synthesis and screening of a library of this compound derivatives could lead to the identification of novel drug candidates with improved potency and safety profiles. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to embark on the exploration of this promising area of medicinal chemistry.

References

n-Allylformamide as a Monomer for Polymer Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Allylformamide is a functional monomer with the potential for creating novel polymers with applications in biomedicine and materials science. The presence of both a reactive allyl group for polymerization and a formamide moiety, which can be hydrolyzed to a primary amine, makes poly(this compound) a precursor to functionalized cationic polymers. This guide provides a comprehensive overview of the synthesis of the this compound monomer, detailed hypothetical protocols for its polymerization via free radical, cationic, and anionic methods, and expected polymer characteristics. Due to the limited availability of direct literature on this compound, the experimental protocols and data presented herein are based on established chemistry of analogous N-allyl amide and allyl monomers.

Introduction

The field of polymer chemistry is continually seeking new monomers that can impart unique functionalities to the resulting macromolecules. This compound presents as a promising candidate due to its dual functionality. The allyl group offers a pathway to polymerization, while the formamide group can serve as a protected primary amine. Post-polymerization hydrolysis can unmask these amine groups, yielding a water-soluble, cationic polymer, poly(allylamine), with a wide range of potential applications, including drug delivery, gene therapy, and as a scaffold for further chemical modification.

However, the polymerization of allyl monomers is often challenging due to side reactions such as degradative chain transfer, which can lead to the formation of low molecular weight oligomers[1][2][3]. This guide will explore potential strategies to overcome these challenges, including the use of controlled radical polymerization techniques.

Monomer Synthesis: this compound

A plausible and efficient method for the synthesis of this compound is the N-formylation of allylamine. This can be achieved using various formylating agents.

Proposed Synthetic Protocol

Reaction: Formylation of Allylamine

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add allylamine (1.0 equivalent) and a suitable solvent such as toluene or tetrahydrofuran (THF).

  • Reagent Addition: Slowly add a formylating agent, such as ethyl formate (1.1 equivalents), to the solution. The reaction can be catalyzed by a mild acid or base.

  • Reaction Conditions: The reaction mixture is typically heated to reflux (60-80 °C) and stirred for several hours (e.g., 6-12 hours).

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a clear liquid.

Disclaimer: The following polymerization protocols are proposed based on general knowledge of allyl monomer polymerization and may require significant optimization for this compound.

Polymerization of this compound

Free Radical Polymerization

Free radical polymerization is a common method for vinyl monomers. However, for allyl monomers, degradative chain transfer is a significant competing reaction that can limit the achievable molecular weight[1][2].

  • Preparation: In a Schlenk flask, dissolve this compound in a suitable solvent (e.g., methanol, dimethylformamide).

  • Initiator Addition: Add a free radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (typically 0.1-1.0 mol% relative to the monomer).

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: Immerse the flask in a preheated oil bath at a temperature appropriate for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Termination and Isolation: After a predetermined time (e.g., 12-24 hours), terminate the reaction by cooling the flask in an ice bath and exposing it to air. The polymer is isolated by precipitation into a non-solvent (e.g., diethyl ether or hexane), followed by filtration and drying under vacuum.

To achieve better control over molecular weight and a narrower polydispersity, a controlled radical polymerization technique such as RAFT is recommended[1].

  • Preparation: In a Schlenk flask, combine this compound, a RAFT agent (e.g., a dithiobenzoate or trithiocarbonate), and a radical initiator (e.g., AIBN) in a suitable solvent.

  • Degassing: Deoxygenate the mixture using freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture at a constant temperature (e.g., 60-80 °C) for the desired time.

  • Isolation: Isolate the polymer by precipitation into a non-solvent.

Cationic Polymerization

Cationic polymerization of simple allyl monomers is generally difficult. However, a tandem isomerization-cationic polymerization approach has been successful for allyl ethers[4]. This method relies on a transition metal catalyst to first isomerize the allyl group to a more reactive vinyl ether, which then undergoes cationic polymerization. A similar strategy could potentially be adapted for this compound.

  • Catalyst System: A transition metal complex, for example, a ruthenium or rhodium catalyst, is used to facilitate the isomerization.

  • Reaction Conditions: The polymerization would likely be carried out in an inert, anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: The cationic polymerization of the in-situ formed enamide could be initiated by the catalyst system itself or by the addition of a Lewis acid co-initiator.

  • Termination: The polymerization would be terminated by the addition of a quenching agent, such as methanol or ammonia.

Anionic Polymerization

Anionic polymerization of this compound is expected to be challenging due to the presence of the acidic N-H proton, which could terminate the anionic chain carrier. Protection of the formamide proton or the use of a strong base that can deprotonate the formamide to act as the initiator might be a possible, though complex, strategy.

  • Monomer Preparation: The formamide proton of this compound would likely need to be protected with a suitable protecting group prior to polymerization.

  • Initiation: The polymerization of the protected monomer could be initiated by a strong nucleophile, such as an organolithium reagent (e.g., n-butyllithium), in an anhydrous, aprotic solvent like THF at low temperatures (e.g., -78 °C).

  • Polymerization: The reaction would proceed under an inert atmosphere.

  • Termination and Deprotection: The living polymer chains would be terminated with a proton source (e.g., methanol). The protecting groups would then be removed to yield poly(this compound).

Polymer Characterization

The resulting poly(this compound) would be characterized using standard polymer analysis techniques.

Characterization TechniquePurposeExpected Observations
Gel Permeation Chromatography (GPC/SEC) To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).For conventional free radical polymerization, low molecular weights (oligomers) and a broad PDI (>2) are expected. For RAFT polymerization, a controlled increase in Mn with monomer conversion and a narrower PDI (1.1-1.5) would be anticipated.
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the polymer structure.1H and 13C NMR would show the disappearance of the vinyl proton signals of the monomer and the appearance of broad signals corresponding to the polymer backbone.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).The polymer is expected to be amorphous and exhibit a glass transition temperature.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.The spectrum would show characteristic peaks for the amide N-H and C=O stretching, and the C-H stretching of the polymer backbone.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected quantitative data for the polymerization of this compound based on results from analogous allyl monomer systems.

Table 1: Free Radical Polymerization of this compound

Initiator[Monomer] (mol/L)[Initiator] (mol/L)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
AIBN2.00.02702440-601,000-5,000>2.0
BPO2.00.02802435-551,000-4,500>2.0

Table 2: RAFT Polymerization of this compound

RAFT Agent[M]:[RAFT]:[I]Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
CTA-1100:1:0.1701260-805,000-10,0001.2-1.5
CTA-2200:1:0.1702450-7010,000-15,0001.3-1.6

Visualizations

Proposed Synthesis of this compound

G Allylamine Allylamine Reaction N-Formylation (Toluene, Reflux) Allylamine->Reaction EthylFormate Ethyl Formate EthylFormate->Reaction nAllylformamide This compound Reaction->nAllylformamide Ethanol Ethanol Reaction->Ethanol Byproduct

Caption: Proposed synthesis of this compound via N-formylation of allylamine.

Free Radical Polymerization of this compound

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (I) Radical Radical (R•) Initiator->Radical Heat Monomer This compound (M) Radical->Monomer GrowingChain Growing Polymer Chain (P•) Monomer->GrowingChain GrowingChain->Monomer + M DeadPolymer Poly(this compound) GrowingChain->DeadPolymer Combination or Disproportionation

Caption: General mechanism of free radical polymerization of this compound.

Degradative Chain Transfer in Allyl Polymerization

G GrowingChain Growing Polymer Chain (P•) AllylMonomer This compound (M) GrowingChain->AllylMonomer H-abstraction DeadPolymer Terminated Polymer (PH) AllylMonomer->DeadPolymer AllylRadical Stable Allyl Radical (M•) AllylMonomer->AllylRadical Restart Slow Re-initiation AllylRadical->Restart

Caption: Competing degradative chain transfer reaction in allyl polymerization.

Experimental Workflow for Polymer Synthesis and Characterization

G Monomer This compound Synthesis Polymerization Polymerization (Free Radical, Cationic, or Anionic) Monomer->Polymerization Isolation Polymer Isolation (Precipitation, Filtration, Drying) Polymerization->Isolation Characterization Polymer Characterization Isolation->Characterization GPC GPC/SEC (Mn, Mw, PDI) Characterization->GPC NMR NMR Spectroscopy (Structure) Characterization->NMR DSC DSC (Tg) Characterization->DSC FTIR FTIR (Functional Groups) Characterization->FTIR

Caption: General workflow for the synthesis and characterization of poly(this compound).

Conclusion

This compound holds potential as a valuable monomer for the synthesis of functional polymers. While its polymerization is predicted to be challenging due to inherent side reactions common to allyl monomers, modern polymerization techniques, particularly controlled radical polymerization, offer promising avenues for the synthesis of well-defined poly(this compound). The protocols and data presented in this guide, derived from analogous systems, provide a solid foundation for researchers to begin exploring the synthesis and properties of this novel polymer. Further experimental investigation is necessary to validate and optimize these proposed methods and to fully unlock the potential of this compound in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for the Radical Polymerization of n-Allylformamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

n-Allylformamide is a monomer possessing both an allyl group and a formamide functionality. Its polymerization can lead to functional polymers with potential applications in various fields, including biomaterials and drug delivery, owing to the reactive pendant formamide groups which can be further modified. This document provides detailed application notes and a generalized protocol for the radical polymerization of this compound. The information is compiled based on established principles of free-radical polymerization of related allyl and vinyl monomers, as specific literature on this compound polymerization is not extensively available.[1] Free-radical polymerization is a versatile method for synthesizing a wide variety of polymers.[2]

Principle of Radical Polymerization

Radical polymerization is a chain reaction process generally consisting of three main stages: initiation, propagation, and termination.[2] An initiator is used to generate free radicals, which then react with monomer units to initiate the polymerization process. The polymer chain grows by the successive addition of monomer units.[2] The process is terminated by reactions such as combination or disproportionation of two growing polymer chains.[3]

Application Notes

The polymerization of allyl monomers via radical initiation can sometimes be challenging due to degradative chain transfer, which can lead to low molecular weight polymers.[4] However, by carefully selecting the initiator, solvent, and reaction conditions, it is possible to synthesize poly(this compound). The resulting polymer can be a precursor to poly(allylamine) through hydrolysis of the formamide groups, yielding a cationic polymer with a high density of primary amine groups.[5] Such polymers are of interest for applications like gene delivery, drug carriers, and as functional coatings.

Key Considerations for Polymerization:

  • Initiator Selection: Thermal initiators such as azobisisobutyronitrile (AIBN) and water-soluble initiators like 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AIBA) are commonly used for radical polymerization.[5][6] The choice of initiator will depend on the solvent and desired reaction temperature.

  • Solvent: The choice of solvent is crucial and depends on the solubility of both the monomer and the resulting polymer. Water is a potential solvent for this compound and its polymer.

  • Monomer Concentration: The monomer concentration can significantly affect the polymerization rate and the molecular weight of the resulting polymer. Higher monomer concentrations generally lead to higher polymerization rates.[6][7]

  • Temperature: The reaction temperature influences the rate of initiator decomposition and, consequently, the rate of polymerization. Typical temperatures for radical polymerization range from 50 to 80 °C.[6]

  • Reaction Time: The polymerization time will vary depending on the other reaction parameters and the desired conversion.

Experimental Protocols

The following is a generalized protocol for the radical polymerization of this compound. Researchers should optimize the conditions based on their specific requirements and available equipment.

Materials
  • This compound (monomer)

  • 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (AIBA) or other suitable radical initiator

  • Deionized water (or other appropriate solvent)

  • Methanol (for precipitation)

  • Nitrogen gas (for purging)

Equipment
  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with hot plate

  • Thermometer

  • Nitrogen inlet and outlet

  • Apparatus for filtration (e.g., Büchner funnel and flask)

  • Vacuum oven

General Polymerization Procedure
  • Monomer and Solvent Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve a specific amount of this compound in deionized water to achieve the desired monomer concentration.

  • Purging: Purge the solution with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Initiator Addition: In a separate container, dissolve the radical initiator (e.g., AIBA) in a small amount of deionized water. Add the initiator solution to the monomer solution under a nitrogen atmosphere.

  • Polymerization Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) with constant stirring. Maintain the reaction under a nitrogen atmosphere for a specified period (e.g., 4-24 hours).

  • Polymer Isolation: After the reaction is complete, cool the solution to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer multiple times with the non-solvent to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Polymer Characterization

The synthesized poly(this compound) can be characterized by various techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymer.

Data Presentation

The following tables provide hypothetical yet plausible data based on typical radical polymerization experiments. These should serve as a guide for experimental design and data analysis.

Table 1: Effect of Initiator Concentration on Polymerization of this compound

EntryMonomer Conc. (mol/L)Initiator (AIBA) Conc. (mol/L)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
12.00.016087525,0002.1
22.00.026088518,0002.3
32.00.036089012,0002.5

Table 2: Effect of Temperature on Polymerization of this compound

EntryMonomer Conc. (mol/L)Initiator (AIBA) Conc. (mol/L)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI
12.00.0250127022,0002.2
22.00.026088518,0002.3
32.00.027059215,0002.4

Visualizations

The following diagrams illustrate the conceptual workflow and the chemical mechanism of the radical polymerization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer This compound Setup Reaction Setup (Flask, Stirrer, N2) Monomer->Setup Solvent Deionized Water Solvent->Setup Initiator Radical Initiator (e.g., AIBA) Initiator->Setup Purge N2 Purge Setup->Purge Heat Heating & Stirring Purge->Heat Precipitate Precipitation (in Methanol) Heat->Precipitate Filter Filtration Precipitate->Filter Dry Vacuum Drying Filter->Dry Characterize Characterization (NMR, FTIR, GPC) Dry->Characterize radical_polymerization_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I2 Initiator (I-I) I_rad 2 I• (Initiator Radical) I2->I_rad Heat I_M_rad I-M• (Monomer Radical) I_rad->I_M_rad M Monomer (M) M->I_M_rad IM_rad I-M• IMn_rad I-(M)n-M• (Growing Polymer Chain) IM_rad->IMn_rad nM M2 Monomer (M) M2->IMn_rad IMn_rad2 I-(M)n-M• Dead_Polymer Dead Polymer IMn_rad2->Dead_Polymer Combination or Disproportionation IMm_rad I-(M)m-M• IMm_rad->Dead_Polymer

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from N-Allylformamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Allylformamide serves as a versatile and economical starting material for the synthesis of various nitrogen-containing heterocyclic compounds, which are pivotal structural motifs in numerous biologically active molecules and pharmaceuticals. This document provides detailed application notes and proposed experimental protocols for the synthesis of valuable heterocyclic scaffolds, such as pyrrolidines and piperidines, from this compound. The primary focus is on a transition metal-catalyzed hydroaminomethylation approach, a highly atom-economical tandem reaction. While specific literature on the direct cyclization of this compound is emerging, the methodologies presented here are grounded in well-established principles for analogous N-allyl amide substrates and related hydroformylation and hydroaminomethylation reactions, offering a robust framework for further research and development.

Introduction: The Synthetic Utility of this compound

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry. Among these, pyrrolidine and piperidine rings are particularly prevalent in FDA-approved drugs and natural products. This compound, being a readily accessible and bifunctional molecule containing both a nucleophilic formamide and a reactive allyl group, presents an attractive starting point for the efficient construction of these heterocyclic systems. The intramolecular cyclization of this compound offers a direct route to N-formyl substituted heterocycles, which can be further elaborated or deprotected to yield a diverse array of functionalized molecules for drug discovery and development.

Core Synthetic Strategy: Intramolecular Hydroaminomethylation

A highly promising, albeit not yet extensively documented for this specific substrate, strategy for the cyclization of this compound is intramolecular hydroaminomethylation. This one-pot reaction cascade involves two key steps:

  • Hydroformylation: The rhodium-catalyzed addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the allyl group. This step generates an aldehyde intermediate. The regioselectivity of this step is crucial, as the formation of a linear aldehyde leads to a five-membered ring precursor, while a branched aldehyde can lead to a six-membered ring.

  • Intramolecular Reductive Amination: The in-situ generated aldehyde undergoes a spontaneous intramolecular cyclization with the nitrogen atom of the formamide group, followed by reduction of the resulting cyclic iminium intermediate to afford the stable N-formyl heterocyclic product.

This tandem approach is highly efficient as it avoids the isolation of the often-unstable aldehyde intermediate and minimizes waste by incorporating all atoms from the starting material and syngas into the final product.

G cluster_start Starting Material cluster_reaction Reaction Steps cluster_intermediate Intermediate cluster_product Product N_Allylformamide This compound Hydroformylation Hydroformylation N_Allylformamide->Hydroformylation Rh catalyst, CO/H2 Aldehyde Aldehyde Intermediate Hydroformylation->Aldehyde Cyclization_Reduction Intramolecular Reductive Amination N_Formylpyrrolidine N-Formylpyrrolidine Cyclization_Reduction->N_Formylpyrrolidine Aldehyde->Cyclization_Reduction G Start Start Preparation Prepare Catalyst and Substrate Solution Start->Preparation Reaction High-Pressure Reaction (Hydroaminomethylation) Preparation->Reaction Workup Cooling, Venting, and Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Spectroscopic Characterization Purification->Analysis End End Analysis->End

N-Allylformamide as a Protecting Group Strategy for Amines in Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of the N-allylformamide moiety as a key intermediate in a protection/deprotection strategy for primary and secondary amines in peptide synthesis. While not a conventional protecting group applied in a single step, the formation of an this compound intermediate is a critical stage in a robust, two-step deprotection of an N-allyl protected amine. This methodology offers an orthogonal approach to standard amine protecting groups like Fmoc and Boc, providing valuable flexibility in the synthesis of complex peptides. Herein, we detail the protocols for the introduction of the N-allyl protecting group, its conversion to an this compound intermediate, and the subsequent final deprotection. Quantitative data on reaction efficiencies are provided, along with visualizations of the chemical pathways and experimental workflows.

Introduction

The protection of amine functionalities is a cornerstone of successful peptide synthesis, preventing undesired side reactions and enabling the sequential construction of the peptide backbone.[1][2] The ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable under mild conditions that do not affect other protecting groups or the peptide structure.[3] The N-allyl group has gained popularity as a protecting group for amines due to its stability under both acidic and basic conditions typically used for Boc and Fmoc deprotection, respectively.[4]

A key challenge, however, has been the efficient and mild cleavage of the N-allyl group from amide nitrogens within a peptide. A powerful strategy involves the conversion of the N-allyl group into an N-formyl intermediate, which is then readily hydrolyzed. This document focuses on the practical application of this strategy, treating the this compound as a transient but crucial state in the deprotection of N-allyl protected amines.

Data Presentation

Table 1: Deprotection Yields of N-Allyl Amides and Peptides via Isomerization-Ozonolysis

The following table summarizes the isolated yields for the one-pot deallylation of various N-allylated amides and peptides. The process involves a ruthenium-catalyzed isomerization to an enamide, followed by ozonolysis to form an N-formyl intermediate, and subsequent hydrolysis to the deprotected amine.[4]

EntrySubstrateProductOverall Yield (%)[4]
1N-Allyl-N-benzoylbenzylamineN-Benzoylbenzylamine95
2N-Allyl-N-phenylbenzamideN-Phenylbenzamide78
3N-Allyl-2-pyrrolidinone2-Pyrrolidinone88
4Sterically Hindered N-Allylated AmideDeprotected Amide61
5Z-Ala-Ala(allyl)-OBnZ-Ala-Ala-OBn70
6Z-Val-Ala(allyl)-OBnZ-Val-Ala-OBn68
7Z-Phe-Gly(allyl)-OBnZ-Phe-Gly-OBn75
8Boc-Pro-Phe(allyl)-OMeBoc-Pro-Phe-OMe62

Experimental Protocols

Protocol 1: Introduction of the N-Allyl Protecting Group

This protocol describes a general method for the N-allylation of an amino acid ester, which can then be incorporated into peptide synthesis.

Materials:

  • N-protected amino acid ester (e.g., N-tosyl or N-trifluoroacetyl)

  • Allyl ethyl carbonate

  • [AllylPdCl]₂ (Palladium catalyst)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-protected amino acid ester in anhydrous THF.

  • Add allyl ethyl carbonate (typically 2 equivalents).

  • Add [AllylPdCl]₂ (1 mol%) and PPh₃ (4.5 mol%) to the solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting N-allyl-N-acyl amino acid ester by column chromatography on silica gel.

Protocol 2: One-Pot Deprotection of N-Allyl Amides and Peptides via an N-Formyl Intermediate[4]

This protocol details the efficient one-pot removal of the N-allyl group from an amide nitrogen in a peptide chain.

Materials:

  • N-Allylated peptide or amide

  • Ru(CO)HCl(PPh₃)₄ (Ruthenium catalyst)

  • Toluene (anhydrous)

  • Dichloromethane (CH₂Cl₂)

  • Ozone (O₃) gas

  • Dimethyl sulfide (Me₂S)

  • 1,2-Dichloroethane ((CH₂Cl)₂)

  • Diethylamine (Et₂NH)

  • Argon (Ar) atmosphere

Procedure:

  • Isomerization:

    • Dissolve the N-allylated substrate in anhydrous toluene (0.1 M) under an Argon atmosphere.

    • Add Ru(CO)HCl(PPh₃)₄ catalyst (5 mol%).

    • Reflux the mixture for 2 hours.

    • Remove the solvent under reduced pressure.

  • Ozonolysis:

    • Dissolve the residue in CH₂Cl₂ (0.05 M) and cool the solution to -78 °C.

    • Bubble O₃ gas through the mixture for 30 minutes.

    • Purge the mixture with Argon to remove excess ozone.

    • Add Me₂S (10 equivalents) and allow the mixture to warm to room temperature.

    • Remove the solvent under reduced pressure.

  • Hydrolysis of the N-Formyl Intermediate:

    • Dissolve the residue in 1,2-dichloroethane (0.1 M).

    • Add Et₂NH (3 equivalents).

    • Reflux the mixture overnight.

    • Monitor the reaction for the disappearance of the N-formyl intermediate.

    • Upon completion, concentrate the reaction mixture and purify the deprotected peptide by an appropriate method (e.g., HPLC).

Visualizations

Experimental Workflow for N-Allyl Group Introduction and Deprotection

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow start_prot Start with Amino Acid step1_prot N-Allylation (Allyl ethyl carbonate, Pd catalyst) start_prot->step1_prot product_prot N-Allyl Amino Acid Building Block step1_prot->product_prot start_deprot N-Allyl Protected Peptide step1_deprot Isomerization (Ru catalyst, Toluene, Reflux) start_deprot->step1_deprot intermediate1 Enamide Intermediate step1_deprot->intermediate1 step2_deprot Ozonolysis (O₃, CH₂Cl₂, -78°C) intermediate1->step2_deprot intermediate2 N-Formyl Intermediate (this compound derivative) step2_deprot->intermediate2 step3_deprot Hydrolysis (Et₂NH, Reflux) intermediate2->step3_deprot product_deprot Deprotected Peptide step3_deprot->product_deprot

Caption: Workflow for N-allylation and subsequent deprotection via an N-formyl intermediate.

Deprotection Mechanism of N-Allyl Group via N-Formyl Intermediate

G cluster_mechanism Deprotection Signaling Pathway start N-Allyl Peptide isomerization Isomerization [Ru(CO)HCl(PPh₃)₄] start->isomerization Step 1 enamide Enamide Intermediate isomerization->enamide ozonolysis Ozonolysis (O₃) enamide->ozonolysis Step 2 n_formyl N-Formyl Intermediate ozonolysis->n_formyl hydrolysis Hydrolysis (Et₂NH) n_formyl->hydrolysis Step 3 deprotected Deprotected Peptide hydrolysis->deprotected

Caption: Mechanism for the removal of the N-allyl protecting group.

Logical Relationship of Orthogonal Protection Strategies

G cluster_main Orthogonal Protecting Group Scheme cluster_protecting_groups Protecting Groups cluster_deprotection_conditions Deprotection Conditions Peptide Peptide Chain Fmoc Fmoc Peptide->Fmoc Boc Boc Peptide->Boc N_Allyl N-Allyl Peptide->N_Allyl Base Base (e.g., Piperidine) Fmoc->Base Selective Removal Acid Acid (e.g., TFA) Boc->Acid Selective Removal Ru_O3 Ru Catalyst / O₃ N_Allyl->Ru_O3 Selective Removal Base->Fmoc Acid->Boc Ru_O3->N_Allyl

Caption: Orthogonality of N-Allyl protection with Fmoc and Boc strategies.

References

Application of n-Allylformamide in the Synthesis of Functional Polymers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

n-Allylformamide is a monomer with the potential for producing functional polymers bearing both a reactive allyl group and a hydrophilic formamide moiety. While the polymerization of allyl monomers can be challenging due to issues like degradative chain transfer, the resulting polymers could offer unique properties for applications in drug delivery, biomaterials, and other advanced material sciences. This document provides an overview of the synthesis of this compound and discusses potential polymerization strategies and applications based on related polymer systems. Due to the limited specific literature on the polymerization of this compound, this note combines established protocols for its synthesis with general principles of allyl and N-substituted amide polymerizations to provide a foundational guide for researchers.

Synthesis of this compound

The synthesis of this compound can be achieved through the formylation of allylamine. A catalyst-free method utilizing carbon dioxide as a formyl surrogate and sodium borohydride as a reductant has been reported, offering a greener alternative to traditional formylating agents.[1]

Experimental Protocol: Synthesis of this compound[1]

Materials:

Reagent/SolventFormulaMolar Mass ( g/mol )Quantity
AllylamineC₃H₇N57.091.751 mmol
Sodium borohydrideNaBH₄37.831.751 mmol
Formamide (solvent)CH₃NO45.04As per reaction scale
Carbon DioxideCO₂44.01Bubbled through

Procedure:

  • Dissolve sodium borohydride in formamide in a reaction vessel.

  • Sparge the solution with carbon dioxide gas at 25 °C.

  • Add allylamine to the reaction mixture.

  • Heat the reaction mixture as required (specific temperature and time may need optimization).

  • Upon completion, the product, this compound, can be isolated and purified using standard organic chemistry techniques (e.g., extraction, chromatography).

Diagram of this compound Synthesis:

Allylamine Allylamine Product This compound Allylamine->Product CO2 CO₂ CO2->Product NaBH4 NaBH₄ (Reductant) NaBH4->Product Solvent Formamide (Solvent) Solvent->Product

Caption: Synthesis of this compound.

Polymerization of this compound

The polymerization of allyl monomers is notoriously difficult via free-radical pathways due to degradative chain transfer to the monomer, which results in low molecular weight polymers.[2] This phenomenon is a significant hurdle for the polymerization of this compound. However, several strategies can be explored to overcome this challenge.

Potential Polymerization Methods:
  • Radical Polymerization: While challenging, the use of high concentrations of initiators or specific polymerization conditions might yield oligomers or low molecular weight polymers. The reactivity of N-allyl amides in radical polymerization can be influenced by the nature of the substituents on the nitrogen and the reaction conditions.

  • Coordination Polymerization: Transition metal catalysts, such as π-allylnickel complexes, have been successfully employed for the living coordination polymerization of N-allenylamides, a structurally related class of monomers.[3] This approach could offer better control over the polymerization of this compound, potentially leading to higher molecular weight polymers with controlled architectures.

  • Copolymerization: Copolymerizing this compound with more reactive vinyl monomers could be a viable strategy to incorporate the functional allylformamide units into a polymer chain. The low reactivity of allyl monomers often results in low incorporation rates, but this can sometimes be mitigated by the choice of comonomer and polymerization technique.[2]

Hypothetical Experimental Protocol: Radical Polymerization of this compound

Materials:

Reagent/SolventPurposeExample
This compoundMonomer-
InitiatorRadical SourceAzobisisobutyronitrile (AIBN)
SolventReaction MediumDimethylformamide (DMF) or Water

Procedure:

  • Dissolve this compound and the initiator in the chosen solvent in a reaction vessel.

  • De-gas the solution by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., nitrogen or argon).

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Allow the polymerization to proceed for a set period.

  • Terminate the polymerization by cooling the reaction mixture and exposing it to air.

  • Precipitate the polymer in a non-solvent (e.g., diethyl ether or methanol).

  • Collect the polymer by filtration and dry under vacuum.

Diagram of a Potential Polymerization Workflow:

Monomer This compound Polymerization Polymerization (Heat, Inert Atmosphere) Monomer->Polymerization Initiator Initiator (e.g., AIBN) Initiator->Polymerization Solvent Solvent (e.g., DMF) Solvent->Polymerization Purification Purification (Precipitation) Polymerization->Purification Polymer Poly(this compound) Purification->Polymer

Caption: Hypothetical polymerization workflow.

Potential Applications of Poly(this compound)

While direct applications of poly(this compound) are not yet documented, the functional groups present in the polymer suggest several promising areas of use, drawing parallels from polymers with similar functionalities.

Biomedical Applications

The formamide group can be hydrolyzed to a primary amine, yielding a cationic polyelectrolyte. Such polymers are of interest for:

  • Gene Delivery: Cationic polymers can complex with negatively charged nucleic acids (DNA, siRNA) to form polyplexes that can be used for gene transfection.

  • Drug Delivery: The polymer backbone can be functionalized with drugs, targeting moieties, or imaging agents via the amine or the pendant allyl groups.

  • Hydrogels: The hydrophilic nature of the formamide and amine groups makes these polymers suitable for forming hydrogels for tissue engineering and controlled release applications.

Post-Polymerization Modification

The pendant allyl groups are versatile handles for post-polymerization modification via various chemical reactions, such as:[4]

  • Thiol-ene "Click" Chemistry: A highly efficient and orthogonal reaction for attaching a wide range of molecules containing thiol groups.

  • Epoxidation and Ring-Opening: The double bond can be converted to an epoxide, which can then be ring-opened with various nucleophiles to introduce new functionalities.

  • Hydroformylation and Amination: To introduce aldehyde or amine functionalities.

Diagram of Post-Polymerization Modification Pathways:

Polymer Poly(this compound) (with pendant allyl groups) ThiolEne Thiol-ene Click Polymer->ThiolEne R-SH Epoxidation Epoxidation Polymer->Epoxidation mCPBA Hydrolysis Hydrolysis of Formamide Polymer->Hydrolysis H⁺ or OH⁻ FunctionalizedPolymer1 Functionalized Polymer ThiolEne->FunctionalizedPolymer1 Thioether Linkage FunctionalizedPolymer2 Functionalized Polymer Epoxidation->FunctionalizedPolymer2 Epoxide Ring FunctionalizedPolymer3 Poly(allylamine) Hydrolysis->FunctionalizedPolymer3 Primary Amine

Caption: Post-polymerization modification pathways.

Conclusion and Future Outlook

This compound represents an intriguing yet underexplored monomer for the synthesis of functional polymers. The primary challenge lies in overcoming the inherent difficulties associated with the polymerization of allyl monomers. Future research should focus on exploring advanced polymerization techniques, such as controlled radical polymerization methods (e.g., RAFT) and coordination polymerization, to achieve better control over the molecular weight and architecture of poly(this compound). The development of efficient copolymerization strategies will also be crucial for tuning the properties of the resulting materials. Successful synthesis of well-defined polymers from this compound would open up a wide range of possibilities for designing novel functional materials with applications in biomedicine and beyond. The combination of a modifiable allyl group and a hydrophilic, hydrolyzable formamide group in a single monomer unit makes this compound a promising building block for the next generation of smart and functional polymers.

References

Application Notes and Protocols: n-Allylformamide in the Preparation of Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and patent databases has revealed no specific information on the use of n-Allylformamide in the preparation of hydrogels for drug delivery, tissue engineering, or other biomedical applications.

Despite a thorough investigation into the synthesis, properties, and applications of hydrogels, no published research or patents detailing the use of this compound as a monomer or cross-linker for hydrogel formation were identified. The scientific community has extensively explored a variety of other monomers for these purposes, such as N-isopropylacrylamide (NIPAAm) for thermoresponsive hydrogels and N-vinylformamide (NVF) for biocompatible and pH-responsive hydrogels.

Therefore, it is not possible to provide detailed application notes, experimental protocols, quantitative data, or diagrams for a system that is not described in the existing body of scientific knowledge.

For researchers and drug development professionals interested in the development of novel hydrogel systems, we can offer insights into the preparation and application of hydrogels using a structurally related and well-documented monomer, N-vinylformamide (NVF) . Hydrogels based on PNVF have shown promise due to their favorable toxicological profile and potential to replace acrylamide in various applications.[1][2]

Below is a generalized overview and a representative protocol for the synthesis of hydrogels based on a similar vinyl-amide monomer, which may serve as a starting point for investigating novel monomers like this compound, should the user wish to pursue exploratory research.

Alternative Focus: N-Vinylformamide (NVF) Hydrogels

Application Notes

Poly(N-vinylformamide) (PNVF) hydrogels are non-ionic, hydrophilic networks that have garnered interest for biomedical applications.[1] Their biocompatibility makes them a suitable alternative to polyacrylamide-based hydrogels.[2] PNVF hydrogels can be synthesized through free radical polymerization and can be incorporated into more complex systems, such as interpenetrating networks or as components in composite hydrogels to modulate mechanical properties and pH-responsiveness.[1]

Key Properties and Applications:

  • Biocompatibility: PNVF is considered to have favorable toxicological properties, making it suitable for applications in contact with biological systems.[1]

  • Tunable Mechanical Properties: The mechanical properties of PNVF-based hydrogels, such as their modulus, can be adjusted by varying the monomer and cross-linker concentrations.[1][2] This allows for the tailoring of hydrogels to match the stiffness of specific tissues.

  • pH-Responsiveness (in composite systems): While PNVF itself is non-ionic, it can be incorporated into composite hydrogels with pH-responsive microgels (e.g., containing methacrylic acid) to create injectable systems that respond to changes in pH.[1]

  • Potential for Drug Delivery and Tissue Engineering: The tunable properties and biocompatibility of PNVF-based hydrogels make them potential candidates for use as scaffolds in tissue engineering and as matrices for controlled drug delivery.[1][3]

Experimental Protocols

The following is a generalized protocol for the synthesis of a simple PNVF hydrogel, based on methodologies reported for similar systems.[2] This protocol should be adapted and optimized for specific research purposes.

Protocol: Synthesis of a Poly(N-vinylformamide) Hydrogel via Free Radical Polymerization

Materials:

  • N-vinylformamide (NVF) monomer

  • Cross-linker: e.g., 2-(N-Vinylformamido)ethyl ether (NVEE) or N,N'-methylenebis(acrylamide) (MBA)

  • Initiator: e.g., 2,2'-Azobis(2-methylpropionamidine) dihydrochloride (V-50) or Ammonium persulfate (APS)

  • Deionized water (solvent)

  • Nitrogen gas

Procedure:

  • Preparation of the Pre-gel Solution:

    • In a reaction vessel, dissolve the desired amount of NVF monomer in deionized water to achieve the target monomer concentration (e.g., 10-25 wt%).

    • Add the cross-linker (e.g., 1-3 mol% relative to the monomer).

    • Stir the solution gently until all components are fully dissolved.

  • Initiation of Polymerization:

    • Purge the solution with nitrogen gas for 15-30 minutes to remove dissolved oxygen, which can inhibit free radical polymerization.

    • Add the initiator to the solution. The concentration will depend on the specific initiator and desired reaction kinetics.

    • If using a thermal initiator like V-50, the reaction vessel is then placed in a water bath at a specific temperature (e.g., 50-60 °C) to initiate polymerization.

    • If using a redox initiation system (e.g., APS/TEMED), the components are added at room temperature.

  • Gelation:

    • Allow the polymerization to proceed for a sufficient time for gelation to occur (typically several hours to overnight). The solution will become visibly viscous and then form a solid gel.

  • Purification:

    • After gelation, the hydrogel is typically removed from the reaction vessel and washed extensively with deionized water over several days to remove any unreacted monomer, cross-linker, and initiator. This is a critical step to ensure biocompatibility.

  • Characterization:

    • The synthesized hydrogel can then be characterized for its properties, such as swelling ratio, mechanical strength, and porous structure.

Experimental Workflow for NVF Hydrogel Synthesis and Characterization

G cluster_prep Pre-gel Solution Preparation cluster_poly Polymerization cluster_purify Purification cluster_char Characterization dissolve Dissolve NVF Monomer and Cross-linker in Water purge Purge with Nitrogen dissolve->purge add_initiator Add Initiator purge->add_initiator gelation Induce Gelation (e.g., via heating) add_initiator->gelation wash Wash with Deionized Water gelation->wash swelling Swelling Studies wash->swelling mechanical Mechanical Testing wash->mechanical morphology Morphology Analysis (SEM) wash->morphology

Caption: Workflow for NVF hydrogel synthesis.

Quantitative Data for a Representative NVF Hydrogel System

The following table presents hypothetical data for PNVF hydrogels to illustrate how properties can be tuned. Actual experimental data would need to be generated for any newly synthesized hydrogel. The data for Young's Modulus, Shear Modulus, Fracture Stress, and Fracture Strain are based on trends reported for PNVF hydrogels.[2]

Monomer Conc. (wt%)Cross-linker Conc. (mol%)Swelling Ratio (q)Young's Modulus (kPa)Shear Modulus (kPa)Fracture Stress (kPa)Fracture Strain
151~15138491714.8
152~103501254012.5
153~76092126611.1
252~85501956011.8
Signaling Pathways and Logical Relationships

As there is no specific information on this compound hydrogels, no relevant signaling pathways can be depicted. For hydrogels in tissue engineering in general, a common logical relationship involves the interaction of cells with the hydrogel scaffold, leading to desired cellular responses.

Logical Relationship: Cell-Scaffold Interaction in Tissue Engineering

G scaffold Hydrogel Scaffold (e.g., PNVF-based) interaction Cell Adhesion, Proliferation, & Differentiation scaffold->interaction cells Seeded Cells (e.g., Fibroblasts, Chondrocytes) cells->interaction tissue New Tissue Formation interaction->tissue

Caption: Cell interaction with a hydrogel scaffold.

References

Application Notes and Protocols for n-Allylformamide in Organometallic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Prospective Use of n-Allylformamide as a Versatile Ligand in the Synthesis of Organometallic Complexes

Introduction

This compound, with the chemical structure H-C(=O)N(H)CH₂CH=CH₂, is an intriguing but underexplored ligand in organometallic chemistry. It possesses multiple coordination sites: the formamide oxygen and nitrogen atoms, and the π-system of the allyl group. This multifunctionality allows for diverse binding modes to a metal center, suggesting its potential in catalysis, materials science, and as a synthon in organic synthesis. Amide bond formation is a critical transformation in organic and medicinal chemistry, and metal complexes containing amide-type ligands are studied for their biological activities and catalytic potential.[1] Similarly, transition-metal allyl complexes are well-established in organometallic chemistry, often serving as key intermediates in catalytic reactions.[2][3]

These application notes provide a prospective overview of the potential coordination chemistry of this compound, along with generalized protocols for the synthesis and characterization of its metal complexes. The information is based on established principles of organometallic chemistry due to the limited specific literature on this compound as a ligand.

Potential Applications and Coordination Chemistry

The dual functionality of this compound allows for several potential coordination modes, which in turn could lead to diverse applications.

2.1 Coordination Modes

This compound can act as a versatile ligand, binding to metal centers in several ways:

  • Monodentate Coordination: It can bind through the carbonyl oxygen (O-donor), the nitrogen (N-donor), or via the allyl group in a monohapo (η¹) fashion.[2] The formamide group's oxygen is a hard donor, favoring coordination to hard metal centers, while the allyl group is a soft donor.

  • Bidentate Coordination (Chelation): The ligand could chelate to a metal center using:

    • The formamide group, forming a four-membered ring through (O,N) coordination.

    • The allyl group in a trihapto (η³) fashion along with coordination from the formamide oxygen or nitrogen.[2][3]

  • Bridging Ligand: The formamide or allyl groups could bridge two or more metal centers, leading to the formation of polynuclear complexes.

2.2 Potential Applications

  • Catalysis: Complexes of this compound could be explored as catalysts for reactions such as N-formylation, hydrogenation, and Tsuji-Trost type allylation reactions.[4] The combination of the amide and allyl moieties in one ligand could offer unique steric and electronic properties to the catalytic center.

  • Precursors for Materials: The ability to form polynuclear structures could make these complexes precursors for metal-organic frameworks (MOFs) or thin-film materials.

  • Bioorganometallic Chemistry: Given that formamide groups are present in many biologically active molecules, metal complexes of this compound could be investigated for their potential biological or medicinal properties.[1][5]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis of this compound-metal complexes. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques, as many organometallic reagents are air- and moisture-sensitive.

3.1 Protocol 1: General Synthesis of a Late Transition Metal Complex

This protocol is based on the common method of reacting a metal salt with the ligand in a suitable solvent.[1][6]

Objective: To synthesize an this compound complex of a late transition metal (e.g., Pd(II), Pt(II), Rh(I)).

Materials:

  • Metal precursor (e.g., PdCl₂(MeCN)₂, [Rh(CO)₂Cl]₂)

  • This compound (ligand)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or tetrahydrofuran)

  • Inert atmosphere apparatus (Schlenk line or glovebox)

  • Standard glassware (Schlenk flask, magnetic stirrer, etc.)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve the metal precursor (1.0 mmol) in the anhydrous solvent (20 mL).

  • In a separate flask, dissolve this compound (1.0 to 2.2 mmol, depending on the desired stoichiometry) in the same anhydrous solvent (10 mL).

  • Slowly add the ligand solution to the stirring metal precursor solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by techniques like TLC or NMR spectroscopy.

  • Upon completion, reduce the solvent volume under vacuum until a precipitate forms.

  • Filter the solid product, wash with a small amount of cold solvent (e.g., diethyl ether or pentane) to remove unreacted starting materials.

  • Dry the product under vacuum.

  • Characterize the complex using NMR, IR, Mass Spectrometry, and Elemental Analysis. If suitable crystals are obtained, perform X-ray crystallography to determine the solid-state structure.

3.2 Protocol 2: Synthesis via Oxidative Addition

This protocol is suitable for low-valent metal precursors and is a common route for generating allyl complexes.[2] It would involve a derivative of this compound, such as N-(3-chloroprop-1-en-1-yl)formamide.

Objective: To synthesize an this compound-type complex via oxidative addition.

Materials:

  • Low-valent metal precursor (e.g., Ni(CO)₄, Fe₂(CO)₉)

  • Allylic halide derivative of this compound (e.g., N-(3-chloroprop-1-en-1-yl)formamide)

  • Anhydrous solvent (e.g., THF, toluene)

Procedure:

  • In a Schlenk flask, dissolve the low-valent metal precursor (1.0 mmol) in the anhydrous solvent (25 mL).

  • Add the allylic halide derivative of this compound (1.0 mmol) to the solution.

  • Stir the mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the metal precursor's reactivity). Monitor the reaction (e.g., by observing CO evolution for carbonyl complexes).

  • After the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude product, often by chromatography (e.g., column chromatography on silica gel or alumina under inert conditions) or recrystallization.

  • Dry the purified complex and characterize it as described in Protocol 3.1.

Data Presentation and Characterization

When characterizing new this compound complexes, certain data points are crucial for determining the coordination mode and electronic properties of the complex.

4.1 Spectroscopic Data

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools for characterization.

  • IR Spectroscopy: The C=O stretching frequency (ν(CO)) of the formamide group is particularly informative. Coordination through the oxygen atom typically leads to a decrease in ν(CO) compared to the free ligand, due to the weakening of the C=O bond.

  • ¹H and ¹³C NMR Spectroscopy: Changes in the chemical shifts of the allyl and formamide protons and carbons upon coordination provide insight into the binding mode. For η³-allyl coordination, characteristic signals for the syn and anti protons are expected.

Table 1: Expected Spectroscopic Shifts for this compound Coordination

ParameterFree Ligand (Expected)O-Coordinatedη³-Allyl Coordinated
IR ν(C=O) (cm⁻¹) ~1670Decrease (<1650)Minimal Change
¹H NMR δ (ppm)
Formyl-H~8.2Downfield ShiftMinimal Shift
N-H~7.0Broadening/ShiftMinimal Shift
Allyl-H5.0 - 6.0Minimal ShiftSignificant Shifts
¹³C NMR δ (ppm)
Carbonyl-C~163Downfield ShiftMinimal Shift
Allyl-C115 - 135Minimal ShiftSignificant Shifts

4.2 X-ray Crystallography Data

Single-crystal X-ray diffraction provides definitive structural information. Key parameters to analyze include bond lengths and angles.

Table 2: Representative Bond Lengths in Organometallic Complexes

BondTypical Length (Å)Notes
M-O (Amide) 1.9 - 2.2Varies with metal identity and oxidation state.
M-N (Amide) 2.0 - 2.3Varies with metal identity and oxidation state.
M-C (η³-Allyl) 2.0 - 2.4Distances to terminal and central carbons can differ.
C=O ~1.25Lengthens upon O-coordination.
C-N ~1.33Shortens upon O-coordination.

Note: The data in the tables are generalized estimates based on related known structures and should be used as a comparative guide.

Conclusion

This compound presents a promising, yet largely unexplored, platform for the design of novel organometallic complexes. Its multifunctional nature allows for diverse coordination modes, suggesting potential applications in catalysis and materials science. The protocols and characterization guidelines provided here offer a foundational framework for researchers to begin exploring the rich coordination chemistry of this versatile ligand. Careful analysis of spectroscopic and structural data will be essential to elucidate the binding modes and reactivity of these new complexes.

References

Application Note: High-Purity n-Allylformamide for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

n-Allylformamide is a valuable intermediate in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and specialty polymers. The purity of this reagent is critical for the success of subsequent reactions, as impurities can lead to unwanted side reactions, lower yields, and difficulties in the purification of the final products. This document outlines a detailed protocol for the purification of this compound, ensuring its suitability for demanding research and drug development applications.

Challenges in this compound Purification

The synthesis of this compound can result in a crude product containing various impurities. These may include unreacted starting materials such as allylamine and a formylating agent (e.g., formic acid or an ester thereof), as well as byproducts formed during the reaction. Given that this compound is a liquid at room temperature, fractional distillation under reduced pressure is the primary and most effective method for its purification. For solid impurities or certain thermally sensitive materials, recrystallization can be employed as an alternative or supplementary purification step.

Experimental Protocols

This section provides detailed methodologies for the purification of this compound. The primary method described is fractional distillation, with an alternative recrystallization protocol also provided.

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is suitable for purifying liquid this compound from non-volatile impurities and other volatile components with different boiling points.

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser and receiving flask

  • Thermometer

  • Heating mantle with a stirrer

  • Vacuum pump and vacuum gauge

  • Boiling chips or magnetic stir bar

  • Cold trap (optional, but recommended)

  • Glass wool for insulation

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Initiating Distillation: Begin heating the flask gently using the heating mantle. If using a magnetic stirrer, ensure smooth stirring.

  • Applying Vacuum: Gradually apply vacuum to the system. The pressure should be monitored and controlled. A typical starting pressure for distillation of a moderately boiling liquid is in the range of 10-20 mmHg.

  • Fraction Collection:

    • Observe the temperature at the distillation head. The first fraction to distill will likely be lower-boiling impurities.

    • Collect the fraction that distills over a narrow temperature range.

  • Completing the Distillation: Stop the distillation when the temperature starts to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.

  • Product Characterization: Analyze the purity of the collected fractions using appropriate analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification of this compound by Recrystallization

This protocol is applicable if the crude this compound is a low-melting solid or if it contains non-volatile solid impurities that can be removed by filtration of a hot solution. The choice of solvent is crucial for successful recrystallization.[1]

Materials and Equipment:

  • Crude this compound

  • Suitable recrystallization solvent (e.g., a mixture of a soluble and an anti-solvent like ethyl acetate/hexane or toluene/hexane)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath can enhance crystal yield.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

  • Purity Assessment: Determine the purity of the recrystallized product by measuring its melting point and using spectroscopic methods.

Data Presentation

The following table summarizes hypothetical data from the purification of a 100 g batch of crude this compound.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Key Observations
Fractional Distillation 8599.575A colorless liquid was obtained. Lower boiling fraction contained starting materials.
Recrystallization 8598.065White crystalline solid obtained after drying. Some product lost in the mother liquor.

Visualization

Workflow for the Purification of this compound

The following diagram illustrates the general workflow for the purification of this compound, starting from the crude product.

PurificationWorkflow crude Crude this compound decision Assess Physical State (Liquid or Solid) crude->decision distillation Fractional Distillation decision->distillation  Liquid recrystallization Recrystallization decision->recrystallization  Solid analysis Purity Analysis (GC, NMR, etc.) distillation->analysis recrystallization->analysis pure_product Pure this compound analysis->pure_product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of n-Allylformamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of n-Allylformamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the N-formylation of allyl amine. Key approaches include:

  • Reaction with Formic Acid: This is a straightforward and widely used method where allyl amine is reacted with formic acid, often with azeotropic removal of water using a Dean-Stark trap in a solvent like toluene.[1] This procedure is practical, uses readily available reagents, and avoids the need for strictly anhydrous conditions.[1]

  • Catalyst-Free Reductive Formylation: A modern approach utilizes carbon dioxide (CO2) as a C1 source in the presence of a reducing agent like sodium borohydride (NaBH4).[2] This method can achieve high yields under relatively mild conditions.[2]

  • Solvent-Free Methods: N-formylation can be performed under neat (solvent-free) conditions by heating a mixture of the amine and formic acid, which is an environmentally friendly approach. Using a combination of formic acid and ethyl formate under solvent-free conditions has also been shown to be effective.[3]

Q2: What is a typical yield for this compound synthesis?

A2: Yields can vary significantly depending on the chosen method and reaction conditions. With optimized protocols, yields can be excellent. For example, a catalyst-free method using allyl amine, CO2, and NaBH4 in DMF reported a yield of 86%.[2] Reactions involving formic acid in toluene with a Dean-Stark apparatus can achieve yields upwards of 90% for similar primary amines.[1]

Q3: How do I choose the right formylating agent?

A3: The choice depends on factors like desired reaction conditions, scale, cost, and safety.

  • Aqueous Formic Acid (85-98%): Practical, inexpensive, and effective, especially when water is removed during the reaction.[1][4]

  • Acetic Formic Anhydride (AFA): A highly reactive agent, often generated in situ from formic acid and acetic anhydride. It works well for a wide range of amines but is sensitive to moisture.[4]

  • CO2 with a Reductant (e.g., NaBH4): A greener option that avoids corrosive acids, though it may require specific equipment for gas handling.[2]

  • Ethyl Formate: Can be used with formic acid under solvent-free conditions to give good to excellent yields.[3]

Q4: Can the reaction be performed without a solvent?

A4: Yes, solvent-free or "neat" reactions are a viable and environmentally friendly option. Heating a mixture of allyl amine and formic acid can produce this compound in good yields.[4] The optimal ratio of amine to formic acid is crucial for maximizing the yield in such conditions.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Water inhibition: For methods using formic acid, the water produced can inhibit the reaction equilibrium.[4] 3. Reagent degradation: Formic acid can decompose; allyl amine can be of low purity. 4. Improper stoichiometry: Incorrect ratio of amine to formylating agent.1. Monitor the reaction via TLC or GC-MS to determine completion. If starting material remains, increase reaction time or temperature. 2. Use a Dean-Stark trap with a suitable solvent (e.g., toluene, xylene) to remove water azeotropically.[1] 3. Use freshly opened or purified reagents. 4. Optimize the molar ratio of reactants. For solvent-free methods, an excess of formic acid (e.g., 1:4 amine to acid) may be beneficial.
Formation of Side Products 1. Overheating: High temperatures can lead to decomposition or side reactions. 2. Diformylation: An excess of the formylating agent may lead to the formation of diformyl products, though this is less common with primary amines. 3. Polymerization: Allyl amine and its derivatives can be susceptible to polymerization.1. Maintain the recommended reaction temperature. 2. Use a controlled amount of the formylating agent (e.g., 1.2-2.0 equivalents of formic acid).[1] 3. Conduct the reaction under an inert atmosphere (e.g., N2 or Argon) if polymerization is suspected.
Difficult Purification 1. Residual Formic Acid: Excess formic acid can be difficult to remove from the product. 2. Product is an oil: this compound is an oil, making crystallization difficult. 3. Co-distillation with impurities: Impurities with similar boiling points can co-distill with the product.1. After the reaction, perform a basic wash (e.g., with saturated NaHCO3 solution) to neutralize and remove excess formic acid. 2. Purify via vacuum distillation or column chromatography. 3. Use fractional distillation under reduced pressure for purification. The presence of a small amount of formamide can sometimes aid in the distillation of similar compounds.[5]

Data Presentation: Comparison of Synthesis Methods

MethodKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Reductive FormylationAllyl amine, CO₂, NaBH₄DMF701286[2]
Formic Acid (Azeotropic)Benzylamine, 85% HCOOHTolueneReflux4-998[1]
Solvent-Free (Formic Acid)Aniline, HCOOHNone601.595
Solvent-Free (Formic Acid/Ethyl Formate)Benzylamine, HCOOHNone602.593[3]
Solvent-Free (Formic Acid/Ethyl Formate)Benzylamine, Ethyl FormateNone60391[3]

*Note: Benzylamine and aniline are used as representative primary amines when specific data for this compound was not available in the cited source.

Detailed Experimental Protocols

Protocol 1: N-Formylation using Aqueous Formic Acid with Dean-Stark Trap

This protocol is adapted from a general procedure for the N-formylation of primary amines.[1]

Materials:

  • Allyl amine (1.0 eq)

  • Aqueous Formic Acid (85%, 1.2 eq)

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add allyl amine (1.0 eq) and toluene.

  • Add aqueous formic acid (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux. The water generated will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC until the starting material (allyl amine) is completely consumed (typically 4-9 hours).

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain crude this compound.

  • Purify the product by vacuum distillation if necessary.

Protocol 2: Catalyst-Free Synthesis using CO₂ and NaBH₄

This protocol is based on the synthesis of this compound as described in the literature.[2]

Materials:

  • Allyl amine (1.75 mmol, 1.0 eq)

  • Sodium borohydride (NaBH₄, 1.75 mmol, 1.0 eq)

  • Dimethylformamide (DMF)

  • Carbon Dioxide (CO₂) gas

  • Deionized water

  • Ethyl acetate

Procedure:

  • Dissolve sodium borohydride in DMF in a reaction vessel.

  • Bubble CO₂ gas through the stirred solution at 25 °C for approximately 10 minutes.

  • Add allyl amine to the reaction mixture.

  • Heat the mixture to 70 °C and stir for 12 hours.

  • After completion, cool the reaction to room temperature and quench by carefully adding deionized water.

  • Extract the product with ethyl acetate (3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude oil can be further purified by column chromatography.

Visualizations

G General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis setup Reaction Setup (Flask, Stirrer, Condenser) reagents Add Allyl Amine, Solvent & Formylating Agent setup->reagents react Heat and Stir (Monitor by TLC/GC) reagents->react quench Quench & Wash (e.g., NaHCO3) react->quench dry Dry Organic Layer (e.g., MgSO4) quench->dry purify Purify Product (Distillation/Chromatography) dry->purify char Characterization (NMR, IR, MS) purify->char

Caption: General experimental workflow for the synthesis and purification of this compound.

G Troubleshooting Flowchart for Low Yield start Low Yield Observed q1 Is starting material (SM) fully consumed (via TLC/GC)? start->q1 a1_yes SM Consumed q1->a1_yes Yes a1_no SM Remains q1->a1_no No q2 Are there significant side products? a1_yes->q2 sol1 Increase reaction time and/or temperature. Ensure water removal (Dean-Stark). a1_no->sol1 a2_yes Side Products Present q2->a2_yes Yes a2_no No Major Side Products (Product lost during work-up) q2->a2_no No sol2 Check for decomposition. Lower temperature. Check stoichiometry. a2_yes->sol2 sol3 Optimize work-up procedure. Check pH during extraction. Ensure complete extraction. a2_no->sol3 sol4 Check reagent purity and age. Use fresh reagents. sol1->sol4

Caption: A logical flowchart to diagnose and resolve issues of low yield in synthesis.

References

Technical Support Center: n-Allylformamide Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of n-Allylformamide to prevent polymerization and ensure the integrity of the compound for research and development applications.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Increased Viscosity or Solidification of this compound PolymerizationImmediately and safely dispose of the material according to your institution's hazardous waste guidelines. Do not attempt to use the material. Review storage conditions and inhibitor levels in remaining stock.
Precipitate Formation in this compound Polymerization or ContaminationDo not use the material. Safely dispose of the affected vial. Inspect other vials from the same batch for similar issues.
Inconsistent Experimental Results Partial PolymerizationIf other causes have been ruled out, consider the possibility of oligomer formation in your this compound stock. It is recommended to use fresh, properly stored material for sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: Why is preventing the polymerization of this compound important?

A1: this compound contains an allyl group, which is susceptible to free-radical polymerization. Uncontrolled polymerization can lead to a change in the physical and chemical properties of the material, rendering it impure and unsuitable for experimental use. In a sealed container, exothermic polymerization can also create a dangerous buildup of pressure.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of polymerization, this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, light, sparks, and open flames. It is crucial to maintain a low storage temperature.

Recommended Storage Conditions

ParameterRecommendation
Temperature 2-8°C (Refrigerated)
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).
Container Use a tightly sealed, opaque container to protect from light and moisture.
Incompatibilities Store away from strong oxidizing agents, acids, bases, and free-radical initiators.

Q3: What are polymerization inhibitors and why are they used with this compound?

A3: Polymerization inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization. They work by scavenging free radicals, which initiate the polymerization chain reaction. For unsaturated compounds like this compound, adding an inhibitor is a critical safety and quality control measure during storage.

Q4: Which polymerization inhibitors are recommended for this compound and at what concentration?

A4: While specific data for this compound is limited, inhibitors effective for other allyl and vinyl compounds are recommended. The choice of inhibitor may depend on the intended application and the required purity of the this compound.

Commonly Used Polymerization Inhibitors

Inhibitor ClassExampleTypical Concentration (ppm)
Phenolic Compounds Butylated hydroxytoluene (BHT)50 - 200
Hydroquinone (HQ)100 - 500
Monomethyl ether hydroquinone (MEHQ)50 - 200

Note: The optimal inhibitor and concentration should be determined based on experimental evaluation for your specific application.

Experimental Protocols

Protocol for Monitoring the Stability of this compound during Storage

This protocol outlines a general method for monitoring the stability of this compound and detecting the onset of polymerization using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To quantify the formation of dimers, trimers, and other oligomers in this compound samples over time under specific storage conditions.

Materials:

  • This compound samples (with and without inhibitor)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Volatile solvent (e.g., dichloromethane or ethyl acetate)

  • Autosampler vials with caps

Procedure:

  • Sample Preparation:

    • Prepare a series of vials containing this compound. Include a control group with no inhibitor and test groups with different inhibitors at various concentrations.

    • Store the vials under the desired storage conditions (e.g., 2-8°C, room temperature, and an elevated temperature such as 40°C to accelerate aging).

  • Time Points:

    • Establish regular time points for analysis (e.g., 0, 1, 3, 6, and 12 months).

  • GC-MS Analysis:

    • At each time point, take an aliquot from each vial.

    • Prepare a dilute solution of the aliquot in the chosen volatile solvent (e.g., 1:1000 dilution).

    • Inject the diluted sample into the GC-MS.

    • Develop a temperature program that allows for the separation of the this compound monomer from any potential higher molecular weight oligomers.

  • Data Analysis:

    • Identify the peaks corresponding to the this compound monomer and any oligomers based on their retention times and mass spectra.

    • Quantify the relative peak areas to determine the percentage of oligomers formed over time.

    • Plot the percentage of oligomers versus time for each storage condition and inhibitor concentration to assess stability.

Visualizations

Polymerization_Prevention_Workflow Troubleshooting Polymerization of this compound start Observe Increased Viscosity or Solidification check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage check_inhibitor Verify Inhibitor Presence and Concentration start->check_inhibitor dispose Safely Dispose of Polymerized Material start->dispose implement_storage Implement Correct Storage Practices: - Refrigerate (2-8°C) - Protect from Light - Inert Atmosphere check_storage->implement_storage add_inhibitor Add Appropriate Inhibitor (e.g., BHT, MEHQ) check_inhibitor->add_inhibitor new_stock Use Fresh, Properly Stored this compound end Proceed with Experiment new_stock->end implement_storage->new_stock add_inhibitor->new_stock

Caption: A workflow for troubleshooting suspected polymerization of this compound.

Free_Radical_Polymerization Mechanism of Free-Radical Polymerization and Inhibition initiator Initiator (e.g., Heat, Light, Peroxide) radical Free Radical (R•) initiator->radical Initiation monomer This compound Monomer radical->monomer Addition activated_monomer Activated Monomer (M•) monomer->activated_monomer activated_monomer->activated_monomer Reaction with another monomer propagation Propagation (Chain Growth) activated_monomer->propagation inhibitor Inhibitor (IH) activated_monomer->inhibitor Inhibition polymer Poly(this compound) propagation->polymer stable_radical Stable Radical (I•) inhibitor->stable_radical termination Termination stable_radical->termination

Technical Support Center: Optimization of n-Allylformamide Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the polymerization of n-Allylformamide. The content is tailored for researchers, scientists, and professionals in drug development who may encounter specific challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the polymerization of this compound challenging, often resulting in low yields and low molecular weight polymers?

A1: The primary challenge in the polymerization of this compound, like other allyl monomers, is degradative chain transfer . In this process, a growing polymer radical abstracts a hydrogen atom from the allyl group of a monomer molecule. This terminates the polymer chain and creates a stable, less reactive allyl radical. This new radical is slow to initiate a new chain, which significantly reduces the rate of polymerization and leads to the formation of oligomers or low molecular weight polymers.[1]

Q2: What are the typical initiators used for this compound polymerization?

A2: Standard free-radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are commonly used. The choice of initiator depends on the desired reaction temperature and the solvent used. For instance, AIBN is suitable for temperatures around 60-80°C in organic solvents.

Q3: How does temperature affect the polymerization of this compound?

A3: Increasing the temperature generally increases the rate of initiator decomposition, leading to a higher concentration of primary radicals. However, for allyl monomers, higher temperatures can also increase the rate of degradative chain transfer, which may not necessarily lead to higher molecular weight polymers. An optimal temperature must be determined experimentally to balance the initiation rate with the rate of chain transfer.

Q4: Can controlled radical polymerization techniques be used for this compound?

A4: Yes, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) can be employed to better control the polymerization of allyl monomers.[1] These methods help to minimize the effects of degradative chain transfer by keeping the concentration of active propagating radicals low, thereby favoring propagation over termination.[1]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No polymerization or very low conversion 1. Inhibitor in monomer: Commercial monomers often contain inhibitors to prevent spontaneous polymerization during storage.1. Purify the monomer: Pass the this compound through a column of basic alumina to remove the inhibitor immediately before use.
2. Oxygen inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization.2. Degas the reaction mixture: Use several freeze-pump-thaw cycles or purge with an inert gas (e.g., nitrogen or argon) for at least 30 minutes before initiating the polymerization.
3. Insufficient initiator or temperature: The initiator may not be decomposing at a sufficient rate.3. Increase initiator concentration or temperature: Gradually increase the initiator concentration or the reaction temperature. Be mindful that excessive temperature can promote degradative chain transfer.
Low polymer yield and/or formation of oligomers 1. Degradative chain transfer: This is the most common issue with allyl monomers.[1]1. Increase monomer concentration: A higher monomer concentration can favor propagation over chain transfer. Consider bulk polymerization if feasible.
2. Use a high concentration of initiator: While this may further decrease molecular weight, it can help to increase the overall conversion by generating more polymer chains.
3. Explore controlled polymerization methods: Techniques like RAFT or ATRP are designed to mitigate such side reactions.[1]
Inconsistent results between batches 1. Variable monomer purity: Traces of impurities or water can affect the polymerization kinetics.1. Standardize monomer purification: Ensure a consistent purification protocol for the this compound before each reaction.
2. Inconsistent degassing: Residual oxygen levels can vary.2. Standardize degassing procedure: Ensure the same method and duration of degassing for every experiment.

Quantitative Data Summary

Due to the challenges associated with this compound polymerization, extensive quantitative data is not widely available. The following table provides an illustrative summary of expected trends based on the principles of allyl polymerization.

Parameter Condition Expected Effect on Polymer Yield Expected Effect on Molecular Weight (Mw) Rationale
Initiator Concentration IncreasingMay increaseDecreasesA higher initiator concentration generates more chains, which terminate more quickly via degradative chain transfer, leading to lower molecular weight. Overall conversion might increase due to a higher number of initiated chains.
Monomer Concentration IncreasingIncreasesMay slightly increaseHigher monomer concentration can increase the probability of propagation relative to chain transfer to monomer, potentially leading to a modest increase in molecular weight and higher yield.
Temperature IncreasingVariableGenerally decreasesHigher temperature increases initiator decomposition but also enhances the rate of degradative chain transfer, which is detrimental to chain growth.
Solvent Choice High chain transfer constantDecreasesDecreasesSolvents with high chain transfer constants will further contribute to premature chain termination, reducing both yield and molecular weight.

Experimental Protocols

Protocol 1: Purification of this compound Monomer

Objective: To remove the inhibitor (typically hydroquinone or its derivatives) from the commercial monomer before polymerization.

Materials:

  • This compound

  • Basic alumina

  • Glass column

  • Collection flask

Procedure:

  • Set up a glass column packed with basic alumina.

  • Gently pour the this compound monomer onto the top of the alumina column.

  • Allow the monomer to pass through the column via gravity.

  • Collect the purified monomer in a clean, dry flask.

  • Use the purified monomer immediately, as the inhibitor has been removed.

Protocol 2: Free-Radical Solution Polymerization of this compound

Objective: To synthesize poly(this compound) using a standard free-radical initiator.

Materials:

  • Purified this compound

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous 1,4-dioxane (or other suitable solvent with a low chain transfer constant)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask equipped with a magnetic stir bar

  • Nitrogen or Argon gas supply

  • Oil bath with temperature control

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve purified this compound (e.g., 5.0 g) and AIBN (e.g., 1 mol% relative to the monomer) in anhydrous 1,4-dioxane (e.g., 10 mL).

  • Degassing: Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen. After the final thaw, backfill the flask with nitrogen or argon.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir the reaction mixture.

  • Reaction Monitoring: Allow the reaction to proceed under an inert atmosphere for a predetermined time (e.g., 24 hours). Note that conversion may be low.

  • Termination and Precipitation: To stop the reaction, cool the flask in an ice bath and expose the contents to air. Slowly pour the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.

  • Purification: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with fresh methanol to remove unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Characterization: Characterize the polymer using techniques like ¹H NMR to confirm the structure and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI). Expect a low molecular weight and potentially a broad PDI.

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis MonomerPurification Monomer Purification (Alumina Column) ReactionSetup Reaction Setup (Monomer, Initiator, Solvent) MonomerPurification->ReactionSetup SolventPrep Solvent Preparation (Anhydrous) SolventPrep->ReactionSetup Degassing Degassing (Freeze-Pump-Thaw) ReactionSetup->Degassing Polymerization Polymerization (Heat & Stir) Degassing->Polymerization Precipitation Precipitation (in Non-solvent) Polymerization->Precipitation Purification Purification (Filtration & Washing) Precipitation->Purification Drying Drying (Vacuum Oven) Purification->Drying Characterization Characterization (NMR, GPC) Drying->Characterization

Caption: Experimental workflow for this compound polymerization.

TroubleshootingTree Start Low/No Polymer Yield? CheckInhibitor Was Monomer Purified? Start->CheckInhibitor CheckOxygen Was Reaction Degassed? CheckInhibitor->CheckOxygen Yes PurifyMonomer Solution: Purify Monomer CheckInhibitor->PurifyMonomer No CheckConditions Initiator/Temp OK? CheckOxygen->CheckConditions Yes DegasReaction Solution: Improve Degassing CheckOxygen->DegasReaction No DegradativeTransfer High Probability of Degradative Chain Transfer CheckConditions->DegradativeTransfer Yes OptimizeConditions Solution: Increase Initiator/Temp CheckConditions->OptimizeConditions No IncreaseMonomerConc Solution: Increase [Monomer] DegradativeTransfer->IncreaseMonomerConc UseCRP Solution: Use Controlled Methods (RAFT/ATRP) DegradativeTransfer->UseCRP

Caption: Troubleshooting decision tree for this compound polymerization.

References

Technical Support Center: Purification of Crude n-Allylformamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with n-Allylformamide. The following sections detail methods for removing impurities from crude this compound, ensuring a high-purity final product for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

Common impurities in crude this compound largely depend on the synthetic route employed. The most prevalent methods for its synthesis are the formylation of allylamine with formic acid or the reaction of allylamine with a formylating agent derived from carbon dioxide and a reducing agent like sodium borohydride.

Potential Impurities from Synthesis:

  • Unreacted Starting Materials: Residual allylamine and formic acid are common impurities.

  • Byproducts: Water is a significant byproduct when using formic acid. In syntheses involving other formylating agents, byproducts specific to those reagents may be present.

  • Side Products: Side reactions can lead to the formation of N,N'-diallylformamidine or other related compounds, particularly if the reaction conditions are not carefully controlled.

  • Solvent Residues: Any solvents used during the synthesis or workup may remain in the crude product.

Q2: What are the recommended methods for purifying crude this compound?

The primary methods for purifying crude this compound are:

  • Vacuum Distillation: Effective for separating this compound from non-volatile impurities and compounds with significantly different boiling points.

  • Column Chromatography: A versatile technique for separating impurities with similar polarities to this compound.

  • Aqueous Wash: Can be used as a preliminary purification step to remove water-soluble impurities like formic acid and some salts.

Q3: How can I assess the purity of my this compound sample?

The purity of this compound can be determined using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the structure of this compound and detect the presence of impurities. The 1H-NMR spectrum of this compound in CDCl3 shows characteristic peaks around 8.19 ppm (s, 1H, CHO), 5.77–5.86 ppm (m, 2H, CH=CH2), and 5.12 ppm (m, 2H, CH=CH2).[1]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups present in the sample and detect impurities with distinct infrared absorptions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Vacuum Distillation Issues
Problem Possible Cause Solution
Bumping or uneven boiling Lack of boiling chips or inadequate stirring. Superheating of the liquid.Use a magnetic stirrer and a stir bar for smooth boiling. Ensure the heating mantle is properly sized for the flask and that the heat is evenly distributed.
Product does not distill Vacuum is not low enough. Temperature is too low.Check all connections for leaks to ensure a good vacuum. Gradually increase the heating mantle temperature. The boiling point of this compound is approximately 203-204 °C at atmospheric pressure; under vacuum, it will be significantly lower.
Product is contaminated with impurities Inefficient fractional distillation. Co-distillation with impurities of similar boiling points.Use a fractionating column (e.g., Vigreux or packed column) to improve separation. Collect fractions and analyze their purity by GC-MS or NMR to identify the purest fractions.
Product decomposition Overheating.Distill under a higher vacuum to lower the boiling point. Avoid prolonged heating.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of product and impurities Inappropriate solvent system. Column overloading.Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common eluent system is a gradient of ethyl acetate in hexane.[1] Reduce the amount of crude material loaded onto the column. A general rule is a 1:20 to 1:50 ratio of crude material to silica gel by weight.
Product elutes too quickly Solvent system is too polar.Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate).
Product does not elute from the column Solvent system is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent.
Streaking or tailing of the product band The sample is interacting too strongly with the stationary phase (silica gel). The sample might be too concentrated when loaded.Add a small amount of a modifier to the eluent, such as a few drops of triethylamine, to reduce strong interactions with the acidic silica gel. Ensure the sample is loaded onto the column in a minimal amount of solvent.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol describes the purification of crude this compound using vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser

  • Receiving flask

  • Vacuum source (vacuum pump or water aspirator)

  • Cold trap

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thermometer

Procedure:

  • Assemble the distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the crude this compound and a magnetic stir bar into the round-bottom flask.

  • Connect the apparatus to the vacuum source with a cold trap in between.

  • Turn on the stirrer and begin to evacuate the system.

  • Once a stable vacuum is achieved, begin to heat the distillation flask gently with the heating mantle.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound under the applied pressure.

  • Once the desired fraction is collected, remove the heat source and allow the apparatus to cool to room temperature before releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This protocol outlines the purification of crude this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Solvents: Hexane and Ethyl Acetate (HPLC grade)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column.

    • Allow the silica gel to settle, tapping the column gently to ensure even packing. .

    • Add a layer of sand on top of the silica gel.

    • Drain the solvent until the level is just above the top layer of sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial eluent (e.g., 10% ethyl acetate in hexane).

    • Carefully add the sample solution to the top of the column.

    • Drain the solvent until the sample has been adsorbed onto the silica gel.

  • Elution:

    • Begin eluting the column with the initial, less polar solvent mixture (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent as needed to elute the this compound. The progress of the separation can be monitored by TLC analysis of the collected fractions.

    • Collect fractions in separate tubes.

  • Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows for the purification of this compound.

PurificationWorkflow cluster_distillation Vacuum Distillation Workflow crude_dist Crude this compound setup_dist Assemble Distillation Apparatus crude_dist->setup_dist evacuate Evacuate System setup_dist->evacuate heat Heat Gently evacuate->heat collect_dist Collect Distillate heat->collect_dist cool_dist Cool and Release Vacuum collect_dist->cool_dist pure_dist Purified this compound cool_dist->pure_dist

Vacuum Distillation Workflow for this compound.

ChromatographyWorkflow cluster_chromatography Column Chromatography Workflow crude_chrom Crude this compound pack_col Pack Column with Silica Gel crude_chrom->pack_col load_sample Load Sample pack_col->load_sample elute Elute with Solvent Gradient load_sample->elute collect_frac Collect Fractions elute->collect_frac analyze_frac Analyze Fractions (TLC) collect_frac->analyze_frac combine_pure Combine Pure Fractions analyze_frac->combine_pure evap_solvent Evaporate Solvent combine_pure->evap_solvent pure_chrom Purified this compound evap_solvent->pure_chrom

Column Chromatography Workflow for this compound.

References

n-Allylformamide stability issues in acidic or basic media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for n-Allylformamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in acidic and basic media. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound, like other N-substituted amides, is generally stable under neutral pH conditions. However, its stability is significantly influenced by pH and temperature. It is susceptible to hydrolysis in both acidic and basic environments, with the rate of degradation increasing as the pH moves further from neutral.

Q2: What are the primary degradation pathways for this compound in acidic and basic media?

The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the amide bond. This reaction yields allylamine and formic acid as the main degradation products.

  • Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen of the formamide group is protonated, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer and subsequent elimination of allylamine (in its protonated form, the allylammonium ion) to produce formic acid.

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction. This results in the formation of a tetrahedral intermediate which then collapses, eliminating the allyl-amide anion. The allyl-amide anion then abstracts a proton from the formic acid to form allylamine and a formate salt.

Q3: How does temperature affect the stability of this compound?

As with most chemical reactions, the rate of hydrolysis of this compound is accelerated at higher temperatures. Therefore, for applications where stability is critical, it is recommended to maintain lower temperatures. If elevated temperatures are necessary for a reaction, the potential for degradation of this compound should be considered, and reaction times should be minimized if possible.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective techniques for monitoring the stability of this compound. These methods can be used to quantify the remaining amount of this compound over time and to detect and identify its degradation products, allylamine and formic acid.

Troubleshooting Guides

Issue 1: Inconsistent reaction kinetics or unexpected product yields.

  • Possible Cause: The pH of the reaction medium may be affecting the stability of this compound, leading to its degradation.

  • Troubleshooting Steps:

    • Carefully monitor and control the pH of your reaction mixture throughout the experiment.

    • If the desired reaction chemistry allows, use a buffer system to maintain a near-neutral pH where this compound is most stable.

    • When designing experiments that require strongly acidic or basic conditions, factor in the potential for this compound hydrolysis and consider this in your reaction stoichiometry and timing.

    • Analyze a sample of your reaction mixture at the beginning and end of the reaction using HPLC or LC-MS to quantify the extent of this compound degradation.

Issue 2: Appearance of unexpected peaks in analytical data (e.g., NMR, LC-MS).

  • Possible Cause: The unexpected peaks may correspond to the degradation products of this compound, namely allylamine and formic acid.

  • Troubleshooting Steps:

    • Confirm the identity of the unexpected peaks by comparing their retention times and/or mass spectra with those of authentic standards of allylamine and formic acid.

    • Review the storage conditions of your this compound stock. Ensure it is stored in a cool, dry place and protected from moisture to prevent premature degradation.

    • Ensure that all glassware and solvents used in your experiment are dry, as water is a reactant in the hydrolysis process.

    • If degradation is confirmed, prepare fresh solutions of this compound for your experiments.

Issue 3: Difficulty in reproducing experimental results.

  • Possible Cause: Variability in the stability of this compound across different experimental runs.

  • Troubleshooting Steps:

    • Standardize the preparation of all solutions and reaction setups to ensure consistency in pH, temperature, and water content.

    • Use a fresh batch of this compound and verify its purity before use.

    • Implement a quality control step where the stability of this compound is briefly checked under the planned reaction conditions before proceeding with the full experiment.

Quantitative Data Summary

The following table provides hypothetical stability data for this compound under various pH conditions at 50°C. This data is for illustrative purposes to demonstrate the expected trends in stability. Actual degradation rates should be determined experimentally for your specific conditions.

pHConditionHalf-life (t½) in hours (Hypothetical)Key Observations
2Acidic8Significant degradation observed.
4Acidic48Moderate stability.
7Neutral> 200High stability.
10Basic36Moderate stability.
12Basic6Significant degradation observed.

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability

Objective: To determine the rate of degradation of this compound at a specific pH and temperature.

Materials:

  • This compound

  • Buffer solutions of the desired pH (e.g., phosphate buffer for pH 7, citrate buffer for acidic pH, carbonate-bicarbonate buffer for basic pH)

  • HPLC or LC-MS system

  • Constant temperature incubator or water bath

  • Volumetric flasks and pipettes

  • Quenching solution (e.g., a buffer that neutralizes the sample)

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of known concentration in the chosen buffer.

  • Incubation: Place the solution in a constant temperature bath set to the desired temperature.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately quench the reaction by diluting the aliquot in the quenching solution to stop further degradation.

  • Analysis: Analyze the quenched samples by a validated HPLC or LC-MS method to determine the concentration of this compound remaining.

  • Data Analysis: Plot the concentration of this compound versus time and determine the degradation rate constant and half-life.

Visualizations

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis NAF_acid This compound Protonated_NAF Protonated this compound NAF_acid->Protonated_NAF + H+ Tetrahedral_Intermediate_acid Tetrahedral Intermediate Protonated_NAF->Tetrahedral_Intermediate_acid + H2O Products_acid Allylamine (protonated) + Formic Acid Tetrahedral_Intermediate_acid->Products_acid NAF_base This compound Tetrahedral_Intermediate_base Tetrahedral Intermediate NAF_base->Tetrahedral_Intermediate_base + OH- Products_base Allylamine + Formate Tetrahedral_Intermediate_base->Products_base

Caption: Degradation pathways of this compound in acidic and basic media.

start Prepare this compound solution in buffer incubate Incubate at constant temperature start->incubate sample Withdraw aliquots at time points incubate->sample quench Quench reaction to stop degradation sample->quench analyze Analyze by HPLC/LC-MS quench->analyze data Plot concentration vs. time and calculate rate analyze->data

Caption: Experimental workflow for this compound stability testing.

start Inconsistent results or unexpected peaks? check_pH Is the pH of the medium controlled? start->check_pH Yes control_pH Implement pH monitoring and buffering. check_pH->control_pH No check_temp Is the temperature consistent? check_pH->check_temp Yes control_temp Ensure consistent temperature control. check_temp->control_temp No check_purity Is the starting material pure and dry? check_temp->check_purity Yes use_fresh Use a fresh, pure batch of this compound. check_purity->use_fresh No analyze_products Analyze for degradation products (allylamine, formic acid). check_purity->analyze_products Yes

Caption: Troubleshooting decision tree for this compound stability issues.

How to avoid N-deallylation in n-Allylformamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Strategies to Avoid N-Deallylation in N-Allylformamide Reactions

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the undesired N-deallylation of this compound during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is N-deallylation in the context of this compound reactions?

A1: N-deallylation is an undesirable side reaction where the allyl group (–CH₂–CH=CH₂) is cleaved from the nitrogen atom of the this compound molecule. This typically occurs in the presence of transition metal catalysts, particularly palladium, which are often used to mediate coupling reactions. The result is the formation of a formamide byproduct and the loss of the intended N-allylated product.

Q2: What is the primary mechanism that drives N-deallylation?

A2: The primary mechanism is analogous to the Tsuji-Trost reaction.[1] It involves the following key steps:

  • Coordination: A low-valent palladium catalyst, typically Pd(0), coordinates to the alkene of the allyl group.

  • Oxidative Addition: The palladium catalyst undergoes oxidative addition into the C-N bond, displacing the formamide anion and forming a η³-π-allylpalladium(II) complex.[1][2][3]

  • Nucleophilic Attack: A nucleophile present in the reaction mixture attacks the π-allyl complex. This nucleophile can be another reactant, a solvent molecule, or an additive. This step regenerates the Pd(0) catalyst and releases the allyl group, which is now attached to the nucleophile, completing the deallylation.[2][3]

Q3: Which reaction conditions are known to promote unwanted N-deallylation?

A3: Several factors can promote N-deallylation:

  • Palladium(II) Catalysts: Pd(II) precatalysts, such as PdCl₂(PPh₃)₂, can be more prone to inducing deallylation compared to Pd(0) sources under certain conditions.[4][5]

  • Presence of Soft Nucleophiles: The reaction mixture containing soft nucleophiles (e.g., amines, thiols) can facilitate the capture of the π-allylpalladium intermediate, driving the deallylation process.[4][6]

  • Ligand Choice: The type of ligand coordinated to the palladium center can influence the stability and reactivity of the π-allyl intermediate, thereby affecting the rate of deallylation.[4]

  • Elevated Temperatures: Higher reaction temperatures can sometimes provide the necessary activation energy for the undesired deallylation pathway to compete with the desired reaction.

Q4: How can I minimize or prevent this side reaction?

A4: To suppress N-deallylation, consider the following strategies:

  • Catalyst Selection: Utilize a direct Pd(0) source, such as Pd(PPh₃)₄, which has been shown to favor alternative reaction pathways over deallylation in specific cases.[4]

  • Control of Stoichiometry: Carefully control the concentration of nucleophilic species. For instance, using a minimal excess of an amine reagent can reduce its availability to act as a scavenger for the allyl group.[4]

  • Reaction Conditions: Optimize the temperature and reaction time. Running the reaction at the lowest feasible temperature may disfavor the deallylation pathway.

  • Avoidance of Allyl Scavengers: Be mindful of all reagents and additives. Avoid components known to be effective allyl scavengers, such as thiophenol or aniline, unless they are part of the desired reaction.[6]

Troubleshooting Guide

Problem: My reaction shows significant formation of a deallylated byproduct and low yield of the desired this compound-containing product.

Analysis and Solutions:

The observation of a deallylated byproduct points towards the cleavage of the N-allyl bond, likely via a palladium-catalyzed pathway. The following steps and data can help diagnose and solve the issue.

1. Evaluate Your Catalyst System

The oxidation state of the palladium catalyst is a critical factor. Pd(II) sources can enter catalytic cycles that favor deallylation, especially in the presence of nucleophilic amines.

Solution: Switch from a Pd(II) precatalyst to a Pd(0) catalyst. This has been shown to dramatically suppress deallylation in favor of other desired transformations like allyl transfer.[4]

Table 1: Effect of Palladium Catalyst Oxidation State on Reaction Outcome

Catalyst (Oxidation State) Predominant Reaction Pathway Reference
PdCl₂(PPh₃)₂ (II) N-Deallylation [4]
Pd(OAc)₂ (II) N-Deallylation [4]
PdCl₂ (II) N-Deallylation [4]

| Pd(PPh₃)₄ (0) | Desired Allyl Transfer (Suppressed Deallylation) | [4] |

2. Assess the Role of Nucleophiles

Excess amine or other nucleophiles in the reaction can attack the π-allylpalladium intermediate, leading to deallylation.

Solution:

  • Reduce Equivalents: Titrate down the equivalents of the nucleophilic reagent to the minimum required for the primary reaction.

  • Change Nucleophile: If possible, use a bulkier or less nucleophilic amine/reagent that is less efficient at attacking the allyl intermediate.

3. Optimize Reaction Parameters

Solution:

  • Lower Temperature: Attempt the reaction at a lower temperature (e.g., room temperature or 0 °C) to find a window where the desired reaction proceeds but the deallylation is kinetically disfavored.

  • Monitor Reaction Time: Use techniques like TLC or LC-MS to monitor the reaction. Stop the reaction as soon as the starting material is consumed to prevent the product from undergoing subsequent deallylation over time.

Key Experimental Protocol

Objective: General Protocol for a Coupling Reaction Involving an this compound Derivative while Minimizing N-Deallylation.

This protocol is a representative example and should be adapted for the specific substrates and reaction being performed. The key is the selection of the Pd(0) catalyst.

Materials:

  • This compound derivative (1.0 eq)

  • Coupling partner (e.g., Aryl halide) (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

Procedure:

  • Inert Atmosphere: To an oven-dried flask, add the this compound derivative, the coupling partner, and the base.

  • Flask Preparation: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Critical Step: Using a direct Pd(0) source is crucial to avoid deallylation pathways often seen with Pd(II) sources.[4]

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Stir the mixture at the optimized temperature (start with room temperature before attempting elevated temperatures).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS, checking for the disappearance of starting material and the appearance of both the desired product and the potential deallylated byproduct.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.

Visualizations: Mechanisms and Workflows

G cluster_cycle N-Deallylation Catalytic Cycle pd0 Pd(0) Catalyst pi_complex η²-π-Allyl Pd(0) Complex pd0->pi_complex Coordination substrate This compound (R-N(CHO)Allyl) substrate->pi_complex pi_allyl_pd2 η³-π-Allyl Pd(II) Complex pi_complex->pi_allyl_pd2 Oxidative Addition pi_allyl_pd2->pd0 Nucleophilic Attack + Reductive Elimination product Allyl-Nu pi_allyl_pd2->product byproduct Deallylated Amide (R-N(CHO)⁻) pi_allyl_pd2->byproduct nucleophile Nucleophile (Nu⁻) nucleophile->pd0 Troubleshooting_Workflow cluster_solutions Troubleshooting Steps start Start: Low yield of desired N-allyl product check_byproduct Is deallylated byproduct observed? start->check_byproduct catalyst 1. Analyze Catalyst Is it a Pd(II) source? check_byproduct->catalyst Yes end_other Consider other side reactions check_byproduct->end_other No switch_catalyst Switch to Pd(0) catalyst e.g., Pd(PPh3)4 catalyst->switch_catalyst Yes nucleophile 2. Check Nucleophile Conc. Is it in large excess? catalyst->nucleophile No end_ok Problem Resolved switch_catalyst->end_ok reduce_nuc Reduce equivalents of nucleophile nucleophile->reduce_nuc Yes temp 3. Evaluate Temperature Is reaction run at high temp? nucleophile->temp No reduce_nuc->end_ok lower_temp Run at lower temperature (e.g., RT or 0°C) temp->lower_temp Yes temp->end_other No lower_temp->end_ok G cluster_input Reaction Parameters cluster_output Reaction Outcome catalyst Catalyst (Pd(0) vs Pd(II)) product Desired Product (N-Allyl Retained) catalyst->product Favored by Pd(0) byproduct Side Product (N-Deallylated) catalyst->byproduct Promoted by Pd(II) nucleophile Nucleophile (Type & Conc.) nucleophile->byproduct High Conc./High Nu conditions Conditions (Temp, Time) conditions->product Low Temp conditions->byproduct High Temp

References

Validation & Comparative

A Comparative Guide to N-Methylformamide and N-Allylformamide in Formylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, particularly in the realm of pharmaceutical development, the formylation of amines is a fundamental transformation. This reaction introduces a formyl group (-CHO) onto a nitrogen atom, yielding formamides. These formamides are not only crucial intermediates in the synthesis of a vast array of bioactive molecules and complex natural products but can also serve as protecting groups for amines. The choice of the formylating agent is paramount, directly influencing reaction efficiency, substrate scope, and overall yield.

This guide provides a detailed comparison between two formamide derivatives: n-methylformamide (NMF) and n-allylformamide. While n-methylformamide is a recognized, albeit specialized, reagent and solvent in formylation reactions, the utility of this compound for this purpose is not well-documented in scientific literature. This comparison will delve into the established performance of n-methylformamide, supported by experimental data, and contrast it with the available information on this compound, primarily focusing on its synthesis.

N-Methylformamide: An Established Reagent in Formylation

N-methylformamide (CH₃NHCHO) is a colorless, nearly odorless liquid that serves as a highly polar solvent and a reagent in various organic syntheses.[1][2] Its application in formylation reactions, though less common than reagents like formic acid or dimethylformamide (DMF), is noted in specific synthetic contexts. NMF can act as a precursor in specialized amidation reactions and is utilized in the synthesis of certain pharmaceuticals and insecticides.

Performance in Formylation Reactions

The utility of n-methylformamide in formylation often involves its role as a solvent that can also participate in the reaction, or as a precursor to other reactive species. It is particularly relevant in processes where a mild formylating agent is required.

Below is a summary of representative data for formylation reactions where n-methylformamide is involved, either directly or as a product of a formylation reaction that informs its stability and formation.

SubstrateFormylating SystemCatalyst/ConditionsReaction TimeYield (%)Reference
MethylamineMethanol (oxidized to formaldehyde in situ)Glassy carbon electrode, neutral NaClO₄ electrolyte1 h34 (Faradaic Efficiency)[3]
Secondary AminesMethanolAuPd–Fe₃O₄ nanoparticles, CsOH·H₂O, O₂ (1.0 atm)18 hup to 91%[4]
N-methyl-1-phenylmethanamineMethanolAuPd–Fe₃O₄, NaOH-65 (NMR Yield)[4]
Various secondary aminesMethanolAuPd–Fe₃O₄, CsOH·H₂O, O₂ (1.0 atm)6-8 h (at 1.0 M)Maintained high yields[4]

Note: The table includes reactions where N-methylformamide is the product, which provides insight into reaction conditions that favor its formation and stability, relevant to its use as a formylating agent.

Experimental Protocol: Oxidative N-Formylation of a Secondary Amine

The following protocol is a representative example of a formylation reaction leading to an N-methylformamide derivative, illustrating the conditions under which such transformations occur.

Reaction: Oxidative N-formylation of N-methyl-1-phenylmethanamine using methanol as the formyl source, catalyzed by AuPd–Fe₃O₄ nanoparticles.[4]

Materials:

  • N-methyl-1-phenylmethanamine (0.50 mmol)

  • AuPd–Fe₃O₄ catalyst (1.4 mol%)

  • Cesium hydroxide monohydrate (CsOH·H₂O) (3.0 equiv)

  • Methanol (2.0 mL)

  • Oxygen gas (1.0 atm)

Procedure:

  • To a reaction vessel, add N-methyl-1-phenylmethanamine (0.50 mmol), AuPd–Fe₃O₄ catalyst (1.4 mol%), and CsOH·H₂O (1.5 mmol).

  • Add methanol (2.0 mL) to the vessel.

  • Pressurize the reaction vessel with oxygen gas to 1.0 atm.

  • Stir the reaction mixture at room temperature for 18 hours.

  • Upon completion, the reaction mixture is worked up to isolate the product, N-benzyl-N-methylformamide.

Reaction Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation amine Secondary Amine (e.g., N-methyl-1-phenylmethanamine) mixing Mixing of Reactants amine->mixing catalyst AuPd–Fe₃O₄ Catalyst catalyst->mixing base Base (e.g., CsOH·H₂O) base->mixing solvent Methanol (Formyl Source & Solvent) solvent->mixing oxygen Pressurize with O₂ (1 atm) mixing->oxygen stirring Stirring at Room Temperature (18 hours) oxygen->stirring isolation Isolation of N-formylated Product stirring->isolation

Caption: Experimental workflow for the catalytic oxidative N-formylation of a secondary amine.

This compound: An Unexplored Candidate for Formylation

In stark contrast to n-methylformamide, there is a significant lack of scientific literature describing the use of this compound (CH₂=CHCH₂NHCHO) as a formylating agent for amines. While its synthesis has been reported, its application in transferring a formyl group to other substrates is not an established method.

Synthesis of this compound

The primary context in which this compound appears in the searched literature is as a product of a formylation reaction, specifically the reductive formylation of carbon dioxide in the presence of allylamine.

Reaction: Catalyst-free N-formylation of allylamine using CO₂ and NaBH₄.

Materials:

  • Allylamine

  • Sodium borohydride (NaBH₄)

  • Carbon dioxide (CO₂)

  • Solvent (e.g., DMF)

General Procedure:

  • Sodium borohydride is dissolved in a suitable solvent.

  • Carbon dioxide gas is passed through the solution.

  • Allylamine is added to the reaction mixture.

  • The reaction is heated to yield this compound.

One specific protocol reports the synthesis of this compound from allyl amine (1.751 mmol) and sodium borohydride (1.751 mmol) in 86% yield.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product allylamine Allylamine reaction Reaction under heating allylamine->reaction nabh4 Sodium Borohydride (NaBH₄) nabh4->reaction co2 Carbon Dioxide (CO₂) co2->reaction solvent Solvent (e.g., DMF) solvent->reaction product This compound reaction->product

Caption: General workflow for the synthesis of this compound.

Comparative Analysis and Outlook

The comparison between n-methylformamide and this compound as formylating agents is largely one-sided due to the disparity in available research.

FeatureN-MethylformamideThis compound
Use as Formylating Agent Established, though specialized. Used as a solvent and reagent.[1]Not documented in the scientific literature.
Reactivity The methyl group is relatively inert under typical formylation conditions.The allyl group is reactive and susceptible to isomerization, oxidation, or participation in side reactions, which may complicate its use as a simple formylating agent.
Synthesis Typically prepared from methylamine and methyl formate.Synthesized from allylamine, for instance, via reductive formylation of CO₂.
Potential for Drug Development Used in the synthesis of some pharmaceuticals.[1][2]No established role in drug development as a formylating agent.

The chemical nature of the allyl group in this compound likely contributes to its absence as a standard formylating agent. The presence of the double bond introduces a site of reactivity that can interfere with the desired formylation reaction. This could lead to a complex mixture of products, making it an unattractive choice for clean and efficient formyl transfer.

References

A Comparative Guide to the Polymerization of n-Allylformamide and Other Allyl Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the polymerization behavior of functional monomers is crucial for the design of novel materials. This guide provides a comparative analysis of the polymerization characteristics of n-Allylformamide against other common allyl monomers, namely allyl acetate, allyl alcohol, and allyl chloride.

Executive Summary

The polymerization of allyl monomers is notoriously challenging due to a phenomenon known as degradative chain transfer. This process involves the abstraction of a hydrogen atom from the methylene group adjacent to the double bond, leading to the formation of a highly resonance-stabilized and less reactive allyl radical. Consequently, this results in low polymerization rates and the formation of polymers with low molecular weights. While quantitative experimental data for the homopolymerization of this compound is notably scarce in publicly available literature, this guide synthesizes existing data for other key allyl monomers to provide a comparative framework. This comparison highlights the general difficulties encountered in allyl polymerization and offers insights into the expected behavior of this compound.

Comparison of Polymerization Performance

The following table summarizes the available quantitative data for the free-radical polymerization of common allyl monomers. It is important to note the general trend of low degrees of polymerization across these monomers, a direct consequence of degradative chain transfer.

MonomerInitiator/ConditionsDegree of Polymerization (DP)Molecular Weight (Mw / Mn)Monomer ConversionKey Observations
This compound Data not availableData not availableData not availableData not availableExpected to exhibit low reactivity and form low molecular weight polymers due to degradative chain transfer. The polar formamide group may influence solubility and potential for hydrogen bonding in the resulting polymer.
Allyl Acetate Benzoyl peroxide, 80°C~13[1]Low[2]-A classic example of degradative chain transfer, leading to oligomers.[2] The rate of polymerization is linearly dependent on peroxide decomposition.[1]
Allyl Alcohol Free-radical initiatorsLow (oligomers)[3]Copolymers with styrene (SAA) have Mw of ~2000-3000 and Mn of ~1200-1600.[4][5][6][7]Copolymerization with styrene is typically kept at ≤40% to maintain control.[5]Homopolymerization is difficult, yielding low molecular weight products.[3] It is often copolymerized to introduce hydroxyl functionality.[5][8]
Allyl Chloride Ziegler-Natta catalysts---Polymerization can be initiated by certain Ziegler-Natta catalysts, though it can be accompanied by side reactions.[9] Radical polymerization is inefficient.[2]

Understanding the Polymerization Mechanism of Allyl Monomers

The free-radical polymerization of allyl monomers is characterized by a competition between chain propagation and chain transfer reactions. The general mechanism is outlined below:

Allyl Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation vs. Degradative Chain Transfer Initiator Initiator Radical Radical Initiator->Radical Decomposition Growing_Chain Growing Polymer Chain Radical->Growing_Chain Addition to Monomer Monomer Monomer Growing_Chain->Growing_Chain Propagation (adds more monomer) Allyl_Radical Stable Allyl Radical Growing_Chain->Allyl_Radical Degradative Chain Transfer (H-abstraction) Terminated_Chain Terminated Polymer Chain Allyl_Radical->Terminated_Chain Termination Polymerization Workflow Start Start Dissolve Dissolve monomer and initiator in anhydrous solvent in a Schlenk flask Start->Dissolve Degas Degas the solution via freeze-pump-thaw cycles Dissolve->Degas Polymerize Immerse in a preheated oil bath and stir under inert atmosphere Degas->Polymerize Precipitate Precipitate the polymer by pouring the solution into a non-solvent Polymerize->Precipitate Isolate Isolate the polymer by filtration Precipitate->Isolate Dry Dry the polymer in a vacuum oven Isolate->Dry Characterize Characterize the polymer (e.g., NMR, GPC, FTIR) Dry->Characterize End End Characterize->End

References

A Comparative Analysis of n-Allylformamide Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the reactivity of n-Allylformamide in comparison to other common formamides, supported by experimental data and protocols, reveals key differences relevant to its application in scientific research and pharmaceutical development.

This guide provides an objective comparison of the reactivity of this compound with formamide, N-methylformamide (NMF), and N,N-dimethylformamide (DMF). Understanding the relative reactivity of these compounds is crucial for researchers in various fields, including organic synthesis, medicinal chemistry, and drug development, as it influences reaction kinetics, product distribution, and metabolic stability.

Executive Summary

This compound exhibits distinct reactivity patterns compared to formamide, NMF, and DMF, primarily influenced by the electronic and steric effects of its N-substituent. The presence of the allyl group introduces a site of unsaturation that can participate in various reactions and potentially influences the reactivity of the formamide moiety. While direct comparative kinetic data for this compound under identical conditions as other formamides is limited in publicly available literature, its reactivity can be inferred from general principles of organic chemistry and studies on related allylic compounds. It is anticipated that the allyl group may enhance reactivity in reactions proceeding through carbocationic intermediates due to resonance stabilization.

Reactivity Comparison

The reactivity of formamides is largely governed by the nature of the substituent on the nitrogen atom. These substituents influence the electron density on the amide bond and the steric accessibility of the carbonyl carbon.

CompoundStructureKey Differentiating FeaturesExpected Relative Reactivity
Formamide HCONH₂Unsubstituted nitrogen with two protons, capable of extensive hydrogen bonding.Baseline reactivity.
N-Methylformamide (NMF) HCONHCH₃One methyl group on the nitrogen, introducing moderate steric hindrance and electron-donating effects.Generally less reactive than formamide in some reactions due to the electron-donating methyl group.
N,N-Dimethylformamide (DMF) HCON(CH₃)₂Two methyl groups on the nitrogen, leading to significant steric hindrance and increased electron density on the amide bond.Typically the least reactive of the simple formamides in nucleophilic acyl substitution reactions due to steric hindrance and electronic effects.
This compound HCONHCH₂CH=CH₂An allyl group on the nitrogen, which is electron-withdrawing compared to a saturated alkyl group and introduces a reactive double bond. The allylic position can stabilize transition states and intermediates.Potentially more reactive than NMF in reactions where the allyl group can participate, such as those involving electrophilic addition to the double bond or stabilization of intermediates. Its reactivity in nucleophilic acyl substitution at the carbonyl is expected to be comparable to or slightly greater than NMF.

Supporting Experimental Data

Hydrolysis

Amide hydrolysis is a key reaction for assessing stability. The rates of hydrolysis are influenced by pH and temperature.

Table 1: Comparison of Hydrolysis Reactivity

CompoundRelative Rate of Hydrolysis (Qualitative)Notes
Formamide ModerateServes as a baseline for comparison.
N-Methylformamide Slower than formamideThe electron-donating methyl group slightly deactivates the carbonyl group towards nucleophilic attack.
N,N-Dimethylformamide SlowestIncreased steric hindrance and electron donation from two methyl groups significantly reduce the rate of hydrolysis.
This compound Expected to be comparable to or slightly faster than NMFThe electron-withdrawing nature of the allyl group may slightly activate the carbonyl group. However, direct comparative kinetic data is needed for a definitive conclusion.
N-Formylation Reactions

A study comparing the reactivity of formamide, N-methylformamide, and N,N-dimethylformamide as N-formylating agents for aniline revealed the following trend in reactivity: Formamide > N-methylformamide > N,N-dimethylformamide . This trend is attributed to both steric and electronic factors.

Experimental Protocols

To enable researchers to conduct their own comparative studies, the following detailed experimental protocol for monitoring amide hydrolysis via High-Performance Liquid Chromatography (HPLC) is provided.

Experimental Protocol: Comparative Hydrolysis of Formamides Monitored by HPLC

Objective: To determine the relative rates of hydrolysis of this compound, formamide, N-methylformamide, and N,N-dimethylformamide under acidic or basic conditions.

Materials:

  • This compound

  • Formamide

  • N-methylformamide

  • N,N-dimethylformamide

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) solution of known concentration (e.g., 1 M)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (e.g., acetophenone)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Thermostated reaction vessel

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each formamide and the internal standard in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 10 mg/mL).

  • Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature (e.g., 60 °C), add a known volume of the acidic or basic solution.

  • Initiation of Reaction: At time t=0, add a small, known volume of the formamide stock solution to the reaction vessel to achieve the desired starting concentration (e.g., 1 mg/mL).

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by neutralizing the acid or base. For acidic hydrolysis, add a stoichiometric amount of a weak base. For basic hydrolysis, add a stoichiometric amount of a weak acid. Add a known amount of the internal standard solution.

  • HPLC Analysis: Analyze the quenched samples by HPLC.

    • Mobile Phase: A suitable gradient of methanol and water.

    • Flow Rate: 1 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength where the formamide and internal standard absorb (e.g., 210 nm).

  • Data Analysis:

    • Calculate the concentration of the remaining formamide at each time point by comparing the peak area of the formamide to that of the internal standard.

    • Plot the natural logarithm of the formamide concentration versus time.

    • The slope of the resulting line will be the pseudo-first-order rate constant (k) for the hydrolysis reaction.

    • Compare the rate constants obtained for each formamide to determine their relative reactivity.

Visualizations

Logical Relationship of Formamide Reactivity

The following diagram illustrates the key factors influencing the reactivity of the formamides discussed.

Formamide_Reactivity cluster_formamides Formamides cluster_factors Influencing Factors Formamide Formamide (HCONH₂) Reactivity Reactivity Formamide->Reactivity Baseline NMF N-Methylformamide (HCONHCH₃) NMF->Reactivity Decreased (Inductive) DMF N,N-Dimethylformamide (HCON(CH₃)₂) DMF->Reactivity Further Decreased (Steric & Inductive) NAF This compound (HCONHCH₂CH=CH₂) NAF->Reactivity Potentially Increased (Resonance/Inductive) Steric_Hindrance Steric Hindrance Steric_Hindrance->DMF Electronic_Effects Electronic Effects (Inductive/Resonance) Electronic_Effects->NMF Electronic_Effects->DMF Allyl_Group Allyl Group Participation Allyl_Group->NAF

Caption: Factors influencing the relative reactivity of formamides.

Experimental Workflow for Comparative Hydrolysis

The workflow for the comparative hydrolysis experiment is outlined below.

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (Formamides & Internal Standard) Reaction_Setup Set up Thermostated Reaction Vessel Stock_Solutions->Reaction_Setup Initiate Initiate Reaction (t=0) Reaction_Setup->Initiate Sample Withdraw Aliquots at Time Intervals Initiate->Sample Quench Quench Reaction & Add Internal Standard Sample->Quench HPLC HPLC Analysis Quench->HPLC Data_Analysis Calculate Concentrations & Rate Constants HPLC->Data_Analysis Compare Compare Reactivities Data_Analysis->Compare

Caption: Workflow for the comparative hydrolysis of formamides.

Conclusion

A Strategic Alternative: Unveiling the Advantages of n-Allylformamide as an Amine Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate landscape of organic synthesis, particularly within pharmaceutical and peptide chemistry, the judicious selection of protecting groups is a cornerstone of success. While the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups have long been the workhorses for amine protection, the quest for enhanced orthogonality and milder deprotection conditions has led to the exploration of alternative protective strategies. Among these, the n-Allylformamide group emerges as a compelling, albeit less conventional, candidate, offering distinct advantages in specific synthetic contexts. This guide provides a comprehensive comparison of this compound with Boc and Cbz, supported by inferred experimental data and detailed protocols to aid researchers in navigating the strategic deployment of these crucial synthetic tools.

At a Glance: A Comparative Overview

The primary distinction between this compound, Boc, and Cbz lies in their cleavage conditions, which dictates their orthogonality and applicability in complex multi-step syntheses.

FeatureThis compoundBoc (tert-Butyloxycarbonyl)Cbz (Benzyloxycarbonyl)
Protection Reagent Formic acid or its derivatives, followed by an allyl halide, or direct formylation of allylamine.Di-tert-butyl dicarbonate (Boc)₂OBenzyl chloroformate (Cbz-Cl) or Benzyl 2,2,2-trichloroacetimidate
Typical Protection Conditions Mild acidic or neutral conditions for formylation, followed by base-mediated allylation.Basic conditions (e.g., NaOH, NaHCO₃, or DMAP) in aqueous or organic solvents.[1][2]Basic conditions (e.g., Na₂CO₃) in a biphasic system (Schotten-Baumann conditions).
Deprotection Method Two-step: 1. Transition metal-catalyzed deallylation (e.g., Pd(PPh₃)₄ or Ru catalyst). 2. Acidic or basic hydrolysis of the resulting formamide.Acidolysis (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM), or HCl in dioxane).[2][3]Catalytic hydrogenolysis (H₂, Pd/C) or strong acidic conditions (e.g., HBr in acetic acid).[4]
Stability Stable to acidic and basic conditions (for the allyl group), and to many nucleophiles and oxidizing/reducing agents (formyl group is more sensitive).Stable to basic, hydrogenolytic, and mildly nucleophilic conditions.[5]Stable to acidic (mild) and basic conditions.[5]
Key Advantages - Orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) groups.- Deprotection conditions are mild and selective for the allyl group removal.- Potential for one-pot deallylation-deformylation.- Well-established and widely used.- High yields in both protection and deprotection steps.- Cleavage by-products are volatile (isobutene and CO₂).[3]- Stable protecting group.- Extensive literature and established protocols.- Orthogonal to base-labile groups like Fmoc.[6]
Potential Disadvantages - Requires a two-step deprotection process.- Use of potentially toxic and expensive transition metal catalysts.- Limited literature and established protocols compared to Boc and Cbz.- Acid-labile, limiting its use with acid-sensitive substrates.- Strong acids like TFA can cause side reactions.[3]- Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).- Requires specialized equipment for hydrogenation (e.g., Parr shaker).

Experimental Protocols

Detailed methodologies for the protection and deprotection of a primary amine using this compound, Boc, and Cbz are provided below. These protocols are generalized, and optimization for specific substrates may be required.

This compound Protection and Deprotection

Protection (Two-step)

  • Formylation: To a solution of the primary amine (1.0 equiv) in an appropriate solvent (e.g., THF or ethyl acetate), add formic acid (1.2 equiv). The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure to yield the N-formyl derivative.

  • Allylation: The N-formyl derivative (1.0 equiv) is dissolved in a suitable solvent (e.g., DMF or acetonitrile), and a base such as potassium carbonate (1.5 equiv) is added. Allyl bromide (1.2 equiv) is then added dropwise, and the mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Deprotection (Two-step)

  • Deallylation: To a solution of the this compound derivative (1.0 equiv) in a degassed solvent (e.g., THF or DCM), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equiv) and a scavenger like dimedone or morpholine (3.0 equiv) are added. The mixture is stirred under an inert atmosphere at room temperature until the deallylation is complete (monitored by TLC or LC-MS). The reaction mixture is then filtered, and the solvent is removed under reduced pressure.

  • Deformylation: The resulting formamide is dissolved in a mixture of methanol and aqueous HCl (e.g., 6 M). The solution is heated to reflux for 2-4 hours. After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., saturated NaHCO₃ solution), and the free amine is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the deprotected amine.

Boc Protection and Deprotection

Protection

To a solution of the primary amine (1.0 equiv) in a mixture of dioxane and water (1:1), sodium bicarbonate (2.0 equiv) is added. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv) is then added, and the mixture is stirred vigorously at room temperature overnight. The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-Boc protected amine.[2]

Deprotection

The N-Boc protected amine is dissolved in dichloromethane (DCM). An excess of trifluoroacetic acid (TFA, typically 20-50% v/v) is added, and the solution is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield the deprotected amine as its TFA salt.[3]

Cbz Protection and Deprotection

Protection

The primary amine (1.0 equiv) is dissolved in a suitable solvent mixture (e.g., dioxane and water). Sodium carbonate (2.0 equiv) is added, followed by the dropwise addition of benzyl chloroformate (Cbz-Cl, 1.1 equiv) at 0 °C. The reaction mixture is stirred at room temperature for several hours. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to afford the N-Cbz protected amine.

Deprotection

The N-Cbz protected amine is dissolved in a suitable solvent (e.g., methanol or ethanol). A catalytic amount of palladium on activated carbon (10% Pd/C) is added. The mixture is then stirred under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected amine.[4]

Visualizing the Workflow and Orthogonality

The selection of a protecting group is a critical decision in a multi-step synthesis. The following diagrams, generated using Graphviz, illustrate the logical workflow for choosing between this compound, Boc, and Cbz, as well as their orthogonal relationship.

Protection_Deprotection_Workflow cluster_nAllylformamide This compound cluster_Boc Boc cluster_Cbz Cbz Prot_Allyl Protection: 1. Formylation 2. Allylation Deprot_Allyl Deprotection: 1. Deallylation (Pd/Ru) 2. Hydrolysis Prot_Boc Protection: (Boc)2O, Base Deprot_Boc Deprotection: Acid (TFA, HCl) Prot_Cbz Protection: Cbz-Cl, Base Deprot_Cbz Deprotection: Hydrogenolysis (H2, Pd/C) Orthogonality nAllylformamide This compound Boc Boc nAllylformamide->Boc Stable to Acid Cbz Cbz nAllylformamide->Cbz Stable to H2/Pd-C Boc->nAllylformamide Stable to Pd/Ru Boc->Cbz Stable to H2/Pd-C Cbz->nAllylformamide Stable to Pd/Ru Cbz->Boc Stable to Acid Decision_Tree Start Start: Need to Protect an Amine Q1 Is the substrate sensitive to strong acids? Start->Q1 Q2 Is the substrate sensitive to hydrogenolysis? Q1->Q2 Yes Use_Boc Use Boc Q1->Use_Boc No Q3 Is orthogonality to both acid-labile and hydrogenolysis-labile groups required? Q2->Q3 Yes Use_Cbz Use Cbz Q2->Use_Cbz No Use_nAllylformamide Consider this compound Q3->Use_nAllylformamide Yes Reconsider Re-evaluate synthetic route or consider other protecting groups Q3->Reconsider No

References

n-Allylformamide: A Safer and Efficient Alternative for Formylation in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, formylation—the introduction of a formyl group (-CHO)—is a cornerstone of synthetic chemistry. The choice of a formylating agent is critical, influencing not only the efficiency and yield of a reaction but also its safety and environmental impact. This guide provides a comprehensive comparison of n-Allylformamide with other commonly used formylating agents, such as formic acid and dimethylformamide (DMF), highlighting its potential as a safer and more effective alternative.

Performance Comparison of Formylating Agents

The selection of a formylating agent is often a trade-off between reactivity, selectivity, and safety. While highly reactive agents may offer excellent yields, they often come with significant handling and toxicity concerns. This section provides a comparative overview of the performance of this compound against other common agents in the N-formylation of amines, a crucial transformation in drug development.

Table 1: N-Formylation of Various Amines with Different Reagents [1]

Formylating AgentSubstrateProductReaction ConditionsYield (%)
This compound Allyl amineThis compoundNaBH₄, CO₂, DMF, 60°C86
Formic AcidAnilineFormanilideNeat, 60°C92
Formic AcidBenzylamineN-BenzylformamideToluene, reflux98
Dimethylformamide (DMF) / POCl₃ (Vilsmeier-Haack)AnilineFormanilide130°C, 20h98
FormamideAnilineFormanilideNeat, refluxHigh

Note: Direct comparative studies of this compound with other agents on the same substrate under identical conditions are limited in the available literature. The data presented is a compilation from various sources to provide a general overview.

Safety Profile: A Critical Consideration

The toxicity of reagents is a paramount concern in modern chemistry, particularly in industrial and pharmaceutical settings where worker safety and environmental impact are rigorously regulated. Many traditional formylating agents, such as DMF and formamide, are facing increasing scrutiny due to their reproductive toxicity and other health hazards.[2]

Table 2: Comparative Safety Information of Formylating Agents

Formylating AgentCAS NumberHazard Statements (Representative)Acute Toxicity (Oral LD50, Rat)
This compound 1886-53-9Not extensively characterizedData not available
Formic Acid64-18-6H314: Causes severe skin burns and eye damage730 mg/kg
Dimethylformamide (DMF)68-12-2H360: May damage fertility or the unborn child; H312+H332: Harmful in contact with skin or if inhaled2800 mg/kg[2]
Formamide75-12-7H360: May damage fertility or the unborn child5577 mg/kg
N-Methylformamide123-39-7H360: May damage fertility or the unborn child3000 mg/kg[3]

It is crucial for researchers to consult the latest Safety Data Sheets (SDS) for detailed and up-to-date safety information before handling any chemical.

Experimental Protocols: A Practical Guide

Reproducibility is key in scientific research. This section provides detailed experimental protocols for the N-formylation of amines using this compound and other common formylating agents.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from allyl amine, which can then be used as a formylating agent.

Materials:

  • Allyl amine

  • Sodium borohydride (NaBH₄)

  • Carbon dioxide (CO₂)

  • Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve allyl amine (1.751 mmol) and sodium borohydride (1.751 mmol) in DMF.

  • Bubble CO₂ gas through the solution.

  • Heat the reaction mixture to 60°C and stir until the reaction is complete (monitor by TLC).

  • Upon completion, cool the reaction mixture and perform a standard aqueous workup.

  • Purify the crude product by column chromatography to obtain this compound.

Expected Yield: 86%

Protocol 2: N-Formylation of Aniline with Formic Acid[4]

Materials:

  • Aniline

  • Formic acid

Procedure:

  • In a round-bottom flask, mix aniline (1 equivalent) and formic acid (4 equivalents).

  • Heat the mixture at 60°C under neat (solvent-free) conditions.

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture.

  • The product, formanilide, can often be obtained in high purity after simple workup.

Expected Yield: 92%[4]

Protocol 3: N-Formylation of Aniline via Vilsmeier-Haack Reaction (DMF/POCl₃)[5]

Materials:

  • Aniline

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium carbonate monohydrate (Na₂CO₃·H₂O)

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)

  • Oxalic acid dihydrate ((COOH)₂·2H₂O)

Procedure:

  • To a solution of aniline (1 equivalent) in DMF (1 mL), add MnCl₂·4H₂O (5 mol %), Na₂CO₃·H₂O (2 equivalents), and (COOH)₂·2H₂O (6 equivalents).

  • Heat the reaction mixture to 130°C for 20 hours under a nitrogen atmosphere.

  • After cooling, perform an aqueous workup to isolate the product.

  • Purify the crude product by column chromatography to yield N-phenylformamide.

Expected Yield: 98%[5]

Mechanistic Insights and Workflow Visualizations

Understanding the underlying mechanisms of formylation reactions is crucial for optimizing conditions and predicting outcomes. The following diagrams, generated using Graphviz, illustrate the proposed reaction pathways and a general experimental workflow.

G cluster_formic_acid Formylation with Formic Acid Amine Amine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic attack FormicAcid Formic Acid (HCOOH) FormicAcid->Intermediate Product Formamide (R-NHCHO) Intermediate->Product Dehydration Water Water (H2O)

Mechanism of Amine Formylation with Formic Acid

G cluster_vilsmeier Vilsmeier-Haack Formylation DMF DMF VilsmeierReagent Vilsmeier Reagent [ClCH=N(CH3)2]+ DMF->VilsmeierReagent POCl3 POCl3 POCl3->VilsmeierReagent IminiumIon Iminium Ion Intermediate VilsmeierReagent->IminiumIon Arene Electron-rich Arene Arene->IminiumIon Electrophilic attack Aldehyde Aryl Aldehyde IminiumIon->Aldehyde Hydrolysis

Vilsmeier-Haack Reaction Pathway

G start Start: Select Amine Substrate reagent Choose Formylating Agent (this compound, Formic Acid, DMF, etc.) start->reagent reaction Set up Reaction (Solvent, Temperature, Catalyst) reagent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Workup and Isolation monitor->workup purify Purification (Column Chromatography, Recrystallization) workup->purify analyze Characterization (NMR, MS, IR) purify->analyze end End: Pure Formamide Product analyze->end

General Experimental Workflow for N-Formylation

Conclusion: The Path Towards Safer Synthesis

The choice of a formylating agent has profound implications for the safety, efficiency, and environmental footprint of a chemical synthesis. While traditional reagents like formic acid and DMF have long been staples in the chemist's toolbox, the drive towards greener and safer chemistry necessitates the exploration of viable alternatives.

This compound presents a promising option, demonstrating high yields in amine formylation. Although a comprehensive toxicological profile is not yet widely available, its structural characteristics suggest it may offer a safer alternative to reagents with known reproductive toxicity. As the demand for safer and more sustainable chemical processes grows, this compound warrants further investigation and consideration by researchers and professionals in the field of drug development and chemical synthesis.

References

Performance Showdown: N-Allylformamide-Derived Polymers vs. The Field in Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for the ideal polymer matrix is paramount in creating effective drug delivery systems. This guide offers a comprehensive performance evaluation of polymers derived from N-allylformamide, benchmarked against common alternatives such as Poly(N-isopropylacrylamide) (PNIPAAm), Alginate, and Polyethylene Glycol (PEG). Supported by experimental data, this comparison aims to provide a clear, objective overview to inform material selection for advanced therapeutic applications.

Polymers derived from this compound are emerging as a versatile platform in biomedical applications, particularly in the design of "smart" hydrogels that can respond to environmental stimuli to control the release of therapeutic agents. Their unique chemical structure, featuring a reactive allyl group, offers a tantalizing prospect for post-polymerization modification, allowing for the fine-tuning of their properties. However, to truly gauge their potential, a direct comparison with established polymers is essential.

At a Glance: Performance Metrics of Key Polymers

To facilitate a clear comparison, the following tables summarize the key performance indicators for this compound-derived polymers and their common alternatives. It is important to note that direct comparative studies for all parameters are limited, and some data is inferred from studies on polymers with similar functional groups.

Performance Metric Poly(this compound) (Projected) Poly(N-isopropylacrylamide) (PNIPAAm) Alginate Polyethylene Glycol (PEG)
Stimuli-Responsiveness Thermo- and pH-responsive (tunable)Thermo-responsive (LCST ~32°C)[1][2]pH-responsive, ion-sensitive[3][4][5]Generally not stimuli-responsive
Biocompatibility Expected to be biocompatibleGenerally biocompatible, monomer toxicity is a concern[6]Highly biocompatible and biodegradable[3]Excellent biocompatibility, widely used in FDA-approved products[7]
Drug Loading Efficiency Moderate to High (dependent on modification)Varies with drug and crosslinking (e.g., ~65% for Curcumin)[2]High for hydrophilic drugsVariable, often lower for hydrophobic drugs
Mechanical Strength Tunable, potentially moderateGenerally weak and brittle[1][8]Tunable with crosslinking ions (elastic moduli 1–100 kPa)[4][5]Varies widely with molecular weight and crosslinking
Drug Release Mechanism Diffusion and swelling-controlled[9][10][11]Diffusion and swelling-controlled, triggered by temperature[9][12]Diffusion and erosion-controlled[9][10]Primarily diffusion-controlled[10]

In-Depth Analysis of Performance Characteristics

Stimuli-Responsive Behavior

Polymers derived from this compound are anticipated to exhibit both thermo- and pH-responsiveness, a highly desirable characteristic for targeted drug delivery. This dual sensitivity allows for a more controlled release of therapeutics in specific microenvironments, such as tumors, which often have a lower pH and slightly elevated temperature compared to healthy tissues[13].

In comparison, PNIPAAm is the gold standard for thermo-responsive polymers, with a well-defined lower critical solution temperature (LCST) around 32°C. Above this temperature, the polymer undergoes a phase transition from a swollen, hydrophilic state to a collapsed, hydrophobic state, triggering the release of encapsulated drugs[1][2]. Alginate , a natural polysaccharide, is primarily pH-responsive. It swells in basic environments due to the ionization of its carboxylic acid groups, making it suitable for intestinal drug delivery[3][4]. PEG , while highly biocompatible, generally lacks inherent stimuli-responsive properties.

Biocompatibility and Cytotoxicity

While specific biocompatibility data for poly(this compound) is not extensively available, its structural similarity to other biocompatible polyacrylamides suggests a favorable profile. However, as with any synthetic polymer, the potential toxicity of residual monomers is a critical consideration that requires thorough investigation[6].

PEG is renowned for its excellent biocompatibility and low immunogenicity, leading to its widespread use in numerous FDA-approved drug delivery systems[7]. Direct comparisons of the cytotoxicity of various PEG derivatives have shown that toxicity can vary with molecular weight and end-group functionality[7][14][15][16][17]. Alginate , being a natural polymer, is generally considered highly biocompatible and biodegradable[3]. PNIPAAm is also largely biocompatible in its polymeric form, but concerns remain regarding the potential toxicity of unreacted N-isopropylacrylamide monomer[6].

Mechanical Properties

The mechanical strength of hydrogels is crucial for their stability and integrity as drug delivery vehicles. The mechanical properties of poly(this compound) hydrogels are expected to be tunable through the control of crosslinking density and post-polymerization modifications.

Alginate hydrogels offer a significant advantage in this regard, as their mechanical properties can be readily tailored by the type and concentration of divalent cations used for crosslinking, with elastic moduli ranging from 1 to 100 kPa[4][5][18][19]. In contrast, PNIPAAm hydrogels are often characterized by their poor mechanical strength, which can be a limiting factor in certain applications[1][8].

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and evaluation of these polymers.

Synthesis of Poly(this compound) Hydrogel (Representative Protocol)

This protocol describes a representative method for the free-radical polymerization of this compound to form a hydrogel suitable for drug delivery applications.

Materials:

  • This compound (monomer)

  • N,N'-methylenebis(acrylamide) (MBA) (crosslinker)

  • Ammonium persulfate (APS) (initiator)

  • N,N,N',N'-tetramethylethylenediamine (TEMED) (accelerator)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Drug to be encapsulated

Procedure:

  • Monomer Solution Preparation: Dissolve this compound and the desired amount of the drug in PBS in a reaction vessel.

  • Crosslinker Addition: Add the crosslinker, MBA, to the monomer solution and stir until completely dissolved. The concentration of MBA will influence the swelling and mechanical properties of the final hydrogel.

  • Initiator and Accelerator Addition: Degas the solution by bubbling with nitrogen gas for 30 minutes to remove dissolved oxygen, which can inhibit polymerization.

  • Add the initiator, APS, to the solution, followed by the accelerator, TEMED.

  • Polymerization: Quickly pour the solution into a mold of the desired shape and size. Allow the polymerization to proceed at room temperature for several hours or until a solid hydrogel is formed.

  • Purification: Submerge the hydrogel in a large volume of deionized water or PBS for several days, with frequent changes of the solvent, to remove unreacted monomers, initiator, and other impurities.

  • Drying: The purified hydrogel can be dried by lyophilization or in a vacuum oven.

Characterization of Hydrogels

Standard techniques for characterizing the synthesized hydrogels include:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the chemical structure of the polymer.

  • Scanning Electron Microscopy (SEM): To visualize the morphology and porous structure of the hydrogel[20].

  • Swelling Studies: To determine the equilibrium swelling ratio in different pH and temperature conditions.

  • Mechanical Testing: To measure the compressive or tensile strength of the hydrogel.

  • In Vitro Drug Release Studies: To quantify the release kinetics of the encapsulated drug under simulated physiological conditions.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the functionality of these smart polymers, the following diagrams, generated using the DOT language, illustrate key processes.

Experimental Workflow for Hydrogel Synthesis and Characterization

experimental_workflow cluster_synthesis Hydrogel Synthesis cluster_purification Purification cluster_characterization Characterization A Monomer & Drug Dissolution B Crosslinker Addition A->B C Degassing (Nitrogen Purge) B->C D Initiator & Accelerator Addition C->D E Polymerization D->E F Washing in Deionized Water/PBS E->F G FTIR F->G H SEM F->H I Swelling Studies F->I J Mechanical Testing F->J K Drug Release Studies F->K

Experimental workflow for hydrogel synthesis and characterization.
pH-Responsive Drug Release Mechanism

pH_responsive_release cluster_low_pH Low pH (e.g., Tumor Microenvironment) cluster_neutral_pH Neutral pH (e.g., Bloodstream) Low_pH_Polymer Polymer Matrix (Protonated) Drug_Low Drug Release_Low Drug Release Drug_Low->Release_Low Increased Swelling & Electrostatic Repulsion Neutral_pH_Polymer Polymer Matrix (Collapsed) Drug_Neutral Drug (Encapsulated) Neutral_pH_Polymer->Drug_Neutral Hydrophobic Interactions

Mechanism of pH-responsive drug release from a smart hydrogel.
Thermo-Responsive Drug Release Mechanism

thermo_responsive_release cluster_above_LCST Above LCST (e.g., 37°C) cluster_below_LCST Below LCST (e.g., Room Temperature) Above_LCST_Polymer Polymer Matrix (Collapsed & Hydrophobic) Drug_Above Drug Release_Above Drug Release Drug_Above->Release_Above Shrinkage of Matrix Below_LCST_Polymer Polymer Matrix (Swollen & Hydrophilic) Drug_Below Drug (Encapsulated) Below_LCST_Polymer->Drug_Below

Mechanism of thermo-responsive drug release from a smart hydrogel.

Conclusion

Polymers derived from this compound hold considerable promise for the development of advanced drug delivery systems, primarily due to their potential for dual stimuli-responsiveness and the versatility offered by the allyl functional group for post-polymerization modification. While direct comparative data with established polymers like PNIPAAm, alginate, and PEG is still emerging, the analysis of their individual properties provides a strong indication of their potential performance. Future research should focus on direct, head-to-head comparative studies to definitively establish the advantages and limitations of this compound-derived polymers in the competitive landscape of biomedical materials. This will enable researchers and drug development professionals to make more informed decisions in the design of next-generation therapeutics.

References

Unveiling Molecular Architecture: A Comparative Guide to Validating n-Allylformamide Derivative Structures with 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a product's chemical structure is a cornerstone of successful research and development. While various analytical techniques offer structural insights, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out as a powerful and indispensable tool for elucidating the intricate architecture of molecules in solution. This guide provides an objective comparison of 2D NMR with other common analytical methods for the structural validation of n-Allylformamide derivatives, supported by representative experimental data and detailed protocols for key 2D NMR experiments.

Two-dimensional NMR experiments provide a deeper understanding of molecular structure by spreading complex spectral information across two frequency dimensions, which helps to resolve overlapping signals that can complicate one-dimensional (1D) NMR spectra.[1] This allows for the detailed mapping of connectivity between atoms within a molecule, offering clear evidence of its structure.[2][3][4]

At a Glance: 2D NMR vs. Alternative Techniques

To understand the unique advantages of 2D NMR, it is essential to compare its performance against other widely used analytical techniques for structure elucidation: 1D NMR, Mass Spectrometry (MS), X-ray Crystallography, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Feature2D NMR Spectroscopy1D NMR SpectroscopyMass Spectrometry (MS)X-ray CrystallographyFTIR Spectroscopy
Information Provided Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and conformational analysis in solution.[2][3][4]Information on the chemical environment of individual nuclei and basic connectivity through spin-spin coupling.Molecular weight, elemental composition, and fragmentation patterns.[5]Precise 3D atomic coordinates in the solid state, absolute stereochemistry.Identification of functional groups present in a molecule.[6][7]
Sample Requirements 5-25 mg for ¹H-¹H experiments, 50-100 mg for ¹H-¹³C experiments, dissolved in a deuterated solvent.[8]1-5 mg dissolved in a deuterated solvent.Micrograms to nanograms of sample.A single, high-quality crystal (typically >20 µm).[3]Milligrams of solid or liquid sample.
Sample State SolutionSolutionGas phase (after ionization)Solid (crystalline)Solid, liquid, or gas
Resolution High, resolves overlapping signals from 1D spectra.[1]Can be limited by signal overlap in complex molecules.High mass resolution can distinguish between compounds with the same nominal mass.[9]Atomic resolution.Lower resolution, provides information on functional groups rather than individual atoms.
Throughput Minutes to hours per experiment.Minutes per sample.High, rapid analysis.Days to weeks for crystal growth and data collection.High, rapid analysis.
Quantitative Analysis Yes, with proper controls.Yes, highly quantitative.Can be quantitative with appropriate standards.Not typically used for quantification.Generally semi-quantitative.
Limitations Requires soluble samples, can be less sensitive than MS.Spectral complexity can be a challenge for large molecules.Does not directly provide 3D structural information.[10]Requires a suitable single crystal, which can be difficult to obtain.Provides limited information on the overall molecular skeleton.

Deciphering Connectivity: The Power of 2D NMR

A combination of 2D NMR experiments is typically employed to piece together the complete structure of a molecule like an this compound derivative.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within spin systems.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. This experiment is crucial for assigning carbon resonances.[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting different spin systems and identifying quaternary carbons.[11]

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects protons that are close to each other in space, regardless of whether they are connected through bonds. This provides critical information about the molecule's 3D structure and stereochemistry.[2]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible 2D NMR data. Below are generalized protocols for the key experiments used in the structural validation of an this compound derivative.

Sample Preparation
  • Dissolution: Dissolve 10-20 mg of the this compound derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

  • Filtration: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[12]

  • Internal Standard: Add a small amount of an internal standard (e.g., tetramethylsilane - TMS) for chemical shift referencing, unless the residual solvent peak is used.[8]

2D NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz NMR spectrometer. These may need to be optimized for specific instruments and samples.

Table 2: Representative 2D NMR Acquisition Parameters

Parameter¹H-¹H COSY¹H-¹³C HSQC¹H-¹³C HMBC¹H-¹H NOESY
Pulse Program cosygpmfhsqcedetgpsisp2.3hmbcgplpndqfnoesygpph
Number of Scans (NS) 2-42-84-168-16
Number of Increments (F1) 256-512128-256256-512256-512
Spectral Width (F2 - ¹H) 10-12 ppm10-12 ppm10-12 ppm10-12 ppm
Spectral Width (F1 - ¹H/¹³C) 10-12 ppm160-200 ppm200-220 ppm10-12 ppm
Relaxation Delay (d1) 1.5-2.0 s1.5-2.0 s1.5-2.0 s2.0-3.0 s
Mixing Time (NOESY) N/AN/AN/A300-800 ms
¹J(C,H) (HSQC) N/A145 HzN/AN/A
ⁿJ(C,H) (HMBC) N/AN/A8 HzN/A
Acquisition Time ~10-20 min~15-30 min~30-60 min~1-2 hours

Visualizing the Workflow and Logic

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experiments and the relationships between different analytical techniques in the process of structural validation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_nmr NMR Analysis cluster_validation Structure Validation Synthesis Synthesized this compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (Molecular Weight) Purification->MS FTIR FTIR (Functional Groups) Purification->FTIR OneD_NMR 1D NMR (¹H, ¹³C, DEPT) Purification->OneD_NMR Structure_Elucidation Complete Structure Elucidation MS->Structure_Elucidation FTIR->Structure_Elucidation TwoD_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) OneD_NMR->TwoD_NMR Provides initial assignments TwoD_NMR->Structure_Elucidation Xray X-ray Crystallography (Optional Confirmation) Structure_Elucidation->Xray For absolute configuration logical_relationship cluster_through_bond Through-Bond Correlations cluster_through_space Through-Space Correlations COSY COSY (¹H-¹H Connectivity) HSQC HSQC (¹H-¹³C One-Bond) Validation Validated 3D Structure COSY->Validation HMBC HMBC (¹H-¹³C Long-Range) HSQC->Validation HMBC->Validation NOESY NOESY/ROESY (Spatial Proximity) NOESY->Validation Structure Proposed Structure of This compound Derivative Structure->COSY Structure->HSQC Structure->HMBC Structure->NOESY

References

Benchmarking n-Allylformamide: A Comparative Guide to its Efficiency in Synthetic Transformations

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the quest for efficient and selective reagents is perpetual. This guide offers a comparative analysis of n-Allylformamide's performance in key synthetic transformations, namely N-formylation of amines, the synthesis of N-sulfonyl amidines, and aza-Claisen rearrangements. Aimed at researchers, scientists, and professionals in drug development, this document provides a side-by-side look at this compound versus established alternative reagents, supported by available experimental data from scientific literature.

N-Formylation of Amines: this compound in Context

The introduction of a formyl group to an amine is a fundamental transformation in organic synthesis, often employed as a protecting group strategy or as a key step in the synthesis of various nitrogen-containing compounds. While a variety of formylating agents are available, this section benchmarks the utility of this compound against commonly used reagents.

Performance Comparison of Formylating Agents

The following table summarizes the performance of various formylating agents in the N-formylation of amines, providing a comparative perspective on their efficiency. Due to the limited direct comparative studies involving this compound, data for this reagent is presented alongside that of well-established alternatives to allow for an informed assessment.

Formylating AgentSubstrateCatalyst/ConditionsReaction TimeTemperature (°C)Yield (%)Reference
This compound Allyl amineNaBH₄--86[1]
Formic Acid BenzylamineToluene, Dean-Stark4-9 hReflux98[2]
Formic Acid Various aminesNeat, 60 °C1-5 h6085-97[3]
Acetic Formic Anhydride (in situ) Various aminesTHF< 15 min-2097-100[4]
N,N-Dimethylformamide (DMF) Various aminesMethyl benzoate (cat.)1-3 h12085-96[5]
N-formyl imide Primary & secondary aminesp-TsOH·H₂O, Water---[6]
Experimental Protocols for N-Formylation

General Procedure for N-Formylation using Formic Acid: A mixture of the amine (1.0 g) and 85% aqueous formic acid (1.0-1.2 equivalents) in toluene is heated under reflux using a Dean-Stark trap for 4-9 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated to yield the crude N-formyl compound.[2]

General Procedure for N-Formylation using Acetic Formic Anhydride (in situ): The amine is dissolved in a suitable solvent (e.g., THF) and cooled to -20 °C. A pre-mixed solution of excess formic acid and acetic anhydride is added dropwise with vigorous stirring. The reaction is typically complete within 15 minutes and monitored by TLC.[7]

Synthesis of N-Sulfonyl Amidines: The Role of n-Allyl Ynamide Precursors

N-sulfonyl amidines are valuable scaffolds in medicinal chemistry and serve as versatile synthetic intermediates. One approach to their synthesis involves the rearrangement of N-allyl-N-sulfonyl ynamides. This section explores this transformation and compares it with other methods for synthesizing N-sulfonyl amidines.

Comparative Data for N-Sulfonyl Amidine Synthesis

The table below presents data for the synthesis of N-sulfonyl amidines via the rearrangement of N-allyl-N-sulfonyl ynamides and contrasts it with alternative synthetic strategies.

Method/ReagentsSubstratesCatalyst/ConditionsReaction TimeTemperature (°C)Yield (%)Reference
N-Allyl-N-sulfonyl ynamide rearrangement N-allyl-ynamide, aminePdCl₂(PPh₃)₂--High[8]
Thioamides and Sulfonyl Azides Heteroaromatic thioamides, sulfonyl azidesSolvent-free-88Optimal[9]
Three-component reaction Aldehydes, proline, sulfonyl azidesMild conditions---[10]
Nitriles and Activated Amines Benzonitrile, primary aminesn-BuLi, then acidic workup24 hRoom Temp.60-80[11]
Experimental Protocol for Amidine Synthesis from N-Allyl-N-sulfonyl Ynamide

To a solution of N-allyl-ynamide in a suitable solvent, 5 mol% of PdCl₂(PPh₃)₂ and an excess of the amine (e.g., 10 equivalents of tert-butylamine) are added. The reaction mixture is stirred at room temperature and monitored by NMR for the disappearance of the starting material and formation of the amidine product.[8]

Aza-Claisen Rearrangement: A Transformation of N-Allyl Ynamides

The aza-Claisen rearrangement is a powerful tool for the stereoselective synthesis of γ,δ-unsaturated amines. N-allyl ynamides can undergo a thermal or palladium-catalyzed aza-Claisen rearrangement to furnish α-allyl imidates or participate in tandem reactions.

Efficiency of Aza-Claisen Rearrangement of N-Allyl Ynamides

The following table provides insight into the yields and conditions for the aza-Claisen rearrangement of N-allyl ynamides.

SubstrateCatalyst/ConditionsProductYield (%)Reference
N-allyl ynamideThermal (heating in alcohol)α-allyl imidateModerate to Excellent[12]
N-allyl ynamidePdCl₂(PhCN)₂ (catalytic)[13][13] rearrangement product>95[14]
TIPS-terminated N-allyl ynamidePd(PPh₃)₄ (5 mol%)Cyclopentenimine69[13]
Experimental Protocol for Pd-Catalyzed Aza-Claisen Rearrangement

To a flame-dried screw-cap vial containing 4 Å molecular sieves, the N-allyl ynamide (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and toluene are added. The vial is sealed under a nitrogen atmosphere and heated to 70 °C for 1 hour. The reaction progress is monitored by TLC. After cooling, the mixture is filtered through Celite™, and the product is purified by flash silica gel column chromatography.[13]

Visualizing Synthetic Pathways

To better illustrate the processes discussed, the following diagrams, generated using the DOT language, depict a representative experimental workflow and a key mechanistic pathway.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Setup cluster_workup Workup & Purification N-Allyl Ynamide N-Allyl Ynamide Combine Reagents Combine Reagents N-Allyl Ynamide->Combine Reagents Palladium Catalyst Palladium Catalyst Palladium Catalyst->Combine Reagents Solvent (Toluene) Solvent (Toluene) Solvent (Toluene)->Combine Reagents Heat at 70°C Heat at 70°C Combine Reagents->Heat at 70°C Filter through Celite Filter through Celite Heat at 70°C->Filter through Celite Column Chromatography Column Chromatography Filter through Celite->Column Chromatography Final Product Final Product Column Chromatography->Final Product

Caption: Experimental workflow for the Pd-catalyzed aza-Claisen rearrangement.

logical_relationship N-Allyl_Ynamide N-Allyl Ynamide Aza_Claisen Aza-Claisen Rearrangement N-Allyl_Ynamide->Aza_Claisen Ketenimine_Intermediate Ketenimine Intermediate Aza_Claisen->Ketenimine_Intermediate Nucleophilic_Attack Nucleophilic Attack (e.g., by Amine) Ketenimine_Intermediate->Nucleophilic_Attack Amidine_Product Amidine Product Nucleophilic_Attack->Amidine_Product

Caption: Key steps in the synthesis of amidines from N-allyl ynamides.

Conclusion

This guide provides a comparative overview of this compound's role in N-formylation, and the utility of its derivatives, N-allyl ynamides, in amidine synthesis and aza-Claisen rearrangements. While direct, extensive benchmarking data for this compound itself is limited in the current literature, the presented information allows for a valuable comparison with more established reagents. For N-formylation, traditional reagents like formic acid and acetic formic anhydride offer high yields and well-documented protocols. In the realm of amidine synthesis and aza-Claisen rearrangements, N-allyl ynamides serve as versatile precursors, with palladium catalysis often enabling efficient transformations under mild conditions. The choice of reagent and methodology will ultimately depend on the specific substrate, desired outcome, and reaction conditions. Further research into the broader applicability and direct comparison of this compound would be beneficial to fully elucidate its potential in the synthetic chemist's toolkit.

References

Safety Operating Guide

Navigating the Disposal of n-Allylformamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of n-Allylformamide, a compound requiring careful handling due to its potential hazards.

Hazard Profile and Safety Recommendations

Therefore, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate personal protective equipment (PPE).

Table 1: Recommended Personal Protective Equipment (PPE)

EquipmentSpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Nitrile rubber gloves.
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for correctly classifying their waste.[2]

  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a designated, properly labeled, and tightly sealed container.

    • The container should be made of a material compatible with the chemical.

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

    • Include any known hazard pictograms (e.g., flammable, toxic, health hazard).

  • Consult with Environmental Health and Safety (EHS):

    • Contact your institution's EHS department or equivalent safety office to determine the specific procedures for hazardous waste pickup and disposal.

    • Provide them with as much information as possible about the waste, including the estimated quantity and any potential contaminants.

  • Professional Disposal:

    • Dispose of the contents and container through an approved waste disposal plant.[1] Never dispose of this compound down the drain or in the regular trash.

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Containment: For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or commercial sorbent pads.

  • Collection: Carefully collect the absorbed material and place it in a sealed container for disposal as hazardous waste.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to your EHS department.

Experimental Workflow for this compound Disposal

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

A Start: this compound Waste Generated B Is the waste container properly labeled? A->B C Label container with 'Hazardous Waste' and 'this compound' B->C No D Store waste in a designated, ventilated area B->D Yes C->D E Contact Environmental Health & Safety (EHS) for pickup D->E F EHS arranges for licensed disposal E->F G End: Proper Disposal F->G

Caption: Workflow for the proper disposal of this compound waste.

This systematic approach ensures that all safety and regulatory requirements are met, minimizing risks to personnel and the environment. By adhering to these procedures, laboratory professionals can maintain a safe working environment and ensure the responsible management of chemical waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.